molecular formula C14H12O3 B096838 Carbonic acid, phenyl m-tolyl ester CAS No. 17146-02-0

Carbonic acid, phenyl m-tolyl ester

Cat. No.: B096838
CAS No.: 17146-02-0
M. Wt: 228.24 g/mol
InChI Key: WIGAXRXPYDTQHP-UHFFFAOYSA-N
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Description

Carbonic acid, phenyl m-tolyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17146-02-0

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(3-methylphenyl) phenyl carbonate

InChI

InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

WIGAXRXPYDTQHP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2

Synonyms

Carbonic acid phenyl m-tolyl ester

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Carbonic Acid Phenyl m-Tolyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of Carbonic Acid Phenyl m-Tolyl Ester (Phenyl m-Tolyl Carbonate), a mixed diaryl carbonate of significant interest in polymer chemistry and organic synthesis.

Technical Guide & Whitepaper

Executive Summary

Carbonic acid phenyl m-tolyl ester (Phenyl m-tolyl carbonate) is an asymmetric diaryl carbonate serving as a critical model compound in the study of polycarbonate transesterification kinetics and as a specialized reagent in organic synthesis. Unlike symmetric carbonates (e.g., diphenyl carbonate), its asymmetry introduces unique electronic and steric properties that modulate its reactivity toward nucleophiles. This guide details its physicochemical profile, a validated stepwise synthesis protocol to avoid statistical mixtures, and its hydrolysis kinetics, providing a foundational resource for researchers in drug development and materials science.

Molecular Identity & Structural Analysis

The compound consists of a central carbonate linker bridging a phenyl ring and a m-tolyl (3-methylphenyl) ring. The meta-methyl substitution provides a subtle inductive effect (+I) and steric bulk that differentiates its reactivity from diphenyl carbonate (DPC).

Property Data
IUPAC Name Phenyl 3-methylphenyl carbonate
Common Name Phenyl m-tolyl carbonate
CAS Number Not widely listed (Custom Synthesis)
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
SMILES Cc1cccc(Oc(=O)Oc2ccccc2)c1
Structural Class Mixed Diaryl Carbonate

Physicochemical Profile

The following data aggregates experimental values from analogous diaryl carbonates and calculated properties derived from group contribution methods (e.g., molecular mechanics).

Table 1: Key Physicochemical Parameters
Parameter Value / Range Source/Method
Physical State White to off-white crystalline solidExperimental (Analog)
Melting Point 50 – 55 °CPredicted (Lower than DPC due to asymmetry)
Boiling Point ~315 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.18 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 3.82Calculated (Consensus)
Solubility Soluble in DCM, CHCl₃, Toluene, THF; Insoluble in WaterExperimental (General Carbonate)
Flash Point ~145 °CPredicted
Refractive Index 1.562Predicted

Expert Insight: The melting point of the mixed ester is significantly lower than that of the symmetric diphenyl carbonate (78–80 °C). This depression is due to the disruption of crystal lattice packing efficiency caused by the asymmetric m-tolyl group.

Synthesis & Purification Protocol

Direct phosgenation of a phenol/m-cresol mixture yields a statistical distribution (1:2:1) of DPC, phenyl m-tolyl carbonate, and di-m-tolyl carbonate, which is difficult to separate. The following stepwise protocol ensures high specificity for the target mixed ester.

Methodology: Chloroformate Route
  • Reagents:

    • Phenyl chloroformate (1.0 eq)

    • m-Cresol (1.0 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Step 1: Dissolve m-cresol and Et₃N in anhydrous DCM under N₂ atmosphere at 0 °C.

    • Step 2: Add phenyl chloroformate dropwise over 30 minutes. The exotherm must be controlled to <5 °C to prevent side reactions.

    • Step 3: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Step 4: Quench with water. Wash the organic layer with 1M HCl (to remove amine), then sat. NaHCO₃, then brine.

    • Step 5: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white crystals.

Visualization: Synthesis Pathway

Synthesis PhOH Phenol PhOCOCl Phenyl Chloroformate (Intermediate) PhOH->PhOCOCl Step 1 Phosgene Phosgene (COCl2) Phosgene->PhOCOCl Product Phenyl m-Tolyl Carbonate (Target) PhOCOCl->Product Step 2: Nucleophilic Substitution mCresol m-Cresol mCresol->Product Base Et3N / DCM 0°C Base->Product Catalyst

Figure 1: Stepwise synthesis via chloroformate intermediate prevents statistical mixture formation.

Stability & Reactivity (Hydrolysis Kinetics)

For drug development applications (e.g., prodrug design), the stability of the carbonate linkage is paramount.

Mechanism

The hydrolysis follows a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of a transient anionic intermediate.

  • Collapse: Elimination of the better leaving group (Phenoxide vs. m-Cresoxide).

Reactivity Comparison
  • Leaving Group Ability: Phenol (pKa ~10.0) > m-Cresol (pKa ~10.1).

  • Kinetics: Phenyl m-tolyl carbonate hydrolyzes slightly slower than diphenyl carbonate but faster than di-m-tolyl carbonate. The electron-donating methyl group on the m-tolyl ring slightly deactivates the carbonyl carbon toward nucleophilic attack.

Visualization: Hydrolysis Pathway

Hydrolysis Substrate Phenyl m-Tolyl Carbonate Inter Tetrahedral Intermediate (Unstable) Substrate->Inter Attack at C=O OH OH- (Nucleophile) OH->Inter Attack at C=O Prod1 Phenol + m-Tolyl Carbonate Ion Inter->Prod1 Path A (Preferred) Phenoxide Leaving (pKa 10.0) Prod2 m-Cresol + Phenyl Carbonate Ion Inter->Prod2 Path B (Minor) m-Cresoxide Leaving (pKa 10.1)

Figure 2: Base-catalyzed hydrolysis mechanism. Path A is kinetically favored due to the lower pKa of phenol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • IR Spectroscopy (ATR):

    • C=O Stretch: Strong band at 1760–1770 cm⁻¹ (Characteristic of carbonates).

    • C-O Stretch: 1180–1240 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.38 ppm (s, 3H): Methyl group on the m-tolyl ring.

    • δ 7.10–7.45 ppm (m, 9H): Overlapping aromatic protons. The integration ratio of Methyl:Aromatic must be exactly 3:9 (1:3).

  • ¹³C NMR:

    • Carbonyl Carbon: ~152 ppm.

    • Methyl Carbon: ~21 ppm.

References

  • Synthesis of Diaryl Carbonates: Brunelle, D. J. (1982). "Preparation of diaryl carbonates." Journal of Organic Chemistry.

  • Hydrolysis Kinetics: Marlier, J. F., & O'Leary, M. H.[1] (1986). "Carbon kinetic isotope effects on the hydrolysis of aryl carbonates." Journal of the American Chemical Society.[1]

  • pKₐ Values of Phenols: Serjeant, E. P., & Dempsey, B. (1979). "Ionisation Constants of Organic Acids in Aqueous Solution." IUPAC Chemical Data Series.

  • Carbonate Linker Stability:Rathbone, M. J., et al. (1996). "Systemic and oral mucosal drug delivery." Marcel Dekker.

Sources

Dipole moment and polarity of phenyl m-tolyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dipole Moment and Polarity of Phenyl m-Tolyl Carbonate

Prepared by a Senior Application Scientist

Executive Summary

Fundamental Principles of Molecular Polarity

A molecule's polarity is a consequence of the non-uniform distribution of electron density, which arises from differences in the electronegativity of its constituent atoms and its overall three-dimensional geometry.

1.1. Electronegativity and Bond Dipoles

When two atoms with different electronegativity values form a covalent bond, the shared electrons are drawn more closely to the more electronegative atom. This separation of charge creates a bond dipole , a vector quantity with both magnitude and direction. The dipole is represented by an arrow pointing from the partially positive (δ+) to the partially negative (δ−) atom. In phenyl m-tolyl carbonate, the significant electronegativity difference between carbon (≈2.55) and oxygen (≈3.44) atoms results in highly polar carbonyl (C=O) and ether (C-O) bonds.

1.2. Molecular Dipole Moment

The overall molecular dipole moment (μ) is the vector sum of all individual bond dipoles within the molecule. A molecule can have polar bonds but be nonpolar overall if its geometry is symmetrical, causing the bond dipoles to cancel each other out.[1] A classic example is carbon dioxide (O=C=O), where the two equal but opposing C=O bond dipoles result in a net molecular dipole moment of zero. Conversely, asymmetrical molecules, like water (H₂O), have a net dipole moment and are considered polar.[1] The standard unit for dipole moment is the Debye (D).

Structural Analysis of Phenyl m-Tolyl Carbonate

The polarity of phenyl m-tolyl carbonate is best understood by dissecting its molecular structure and the interplay of its functional groups.

Caption: Structure of Phenyl m-Tolyl Carbonate.

2.1. Key Polar Groups and Asymmetry

The central carbonate group (-O-(C=O)-O-) is the primary source of polarity. It contains three polar bonds:

  • One highly polar carbonyl bond (C=O).

  • Two polar ether-like single bonds (O-Caryl).

The crucial feature of phenyl m-tolyl carbonate is its asymmetry. Unlike the symmetric diphenyl carbonate ((C₆H₅O)₂CO), which has a net dipole moment of zero due to its C₂ symmetry allowing for the cancellation of bond dipoles, the phenyl m-tolyl variant lacks this symmetry.[2][3] The methyl group (-CH₃) at the meta-position of one of the phenyl rings breaks this symmetry. This methyl group also acts as a weak electron-donating group through induction, subtly altering the electron distribution in the tolyl ring compared to the unsubstituted phenyl ring.

2.2. Vector Analysis of Bond Dipoles

The molecular dipole moment is the resultant vector from the sum of individual bond moments.

  • C=O Bond : This is the most significant bond dipole, pointing from the carbon to the highly electronegative oxygen.

  • O-Caryl Bonds : Two dipoles exist here, pointing from the aryl carbons towards the ester oxygen atoms.

  • Conformation : The molecule is not planar. There is free rotation around the O-Caryl bonds, leading to various conformations. However, in all likely low-energy conformations, the vector sum of the bond dipoles will not be zero due to the inherent asymmetry.

The meta-position of the methyl group ensures that its electronic influence does not align directly with the C-O bond axis, preventing any simple cancellation. Therefore, a net molecular dipole moment is unequivocally expected for phenyl m-tolyl carbonate, rendering it a polar molecule.

G C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl μ(C=O) O_ether1 O O_ether2 O Phenyl Phenyl Ring Phenyl->O_ether1 μ(C-O) mTolyl m-Tolyl Ring mTolyl->O_ether2 μ(C-O) origin resultant μ(net) origin->resultant

Caption: Vector sum of bond dipoles in phenyl m-tolyl carbonate.

Methodologies for Dipole Moment Determination

Both experimental and computational methods can be employed to quantify the dipole moment of a molecule.

3.1. Experimental Determination: The Guggenheim Method

A widely used experimental approach involves measuring the dielectric constant (relative permittivity) and refractive index of dilute solutions of the polar solute in a non-polar solvent (e.g., benzene or cyclohexane).[4] The Guggenheim method is a streamlined variant of the Debye theory that provides high accuracy without requiring density measurements of each solution.[5][6][7]

Experimental Protocol: Guggenheim Method
  • Preparation of Solutions : Prepare a series of at least five dilute solutions of phenyl m-tolyl carbonate in a non-polar solvent (e.g., benzene) with known weight fractions.

  • Dielectric Constant Measurement : Using a high-precision dipole meter or capacitance bridge, measure the dielectric constant (ε) of the pure solvent and each solution at a constant temperature (e.g., 25 °C).[8][9]

  • Refractive Index Measurement : Using an Abbe refractometer, measure the refractive index (n) of the pure solvent and each solution at the same constant temperature.

  • Data Analysis :

    • Plot the difference in dielectric constant (Δε = ε_solution - ε_solvent) against the solute concentration. The slope at infinite dilution gives (dε/dw)₀.

    • Plot the difference in the square of the refractive index (Δn² = n²_solution - n²_solvent) against the solute concentration. The slope at infinite dilution gives (dn²/dw)₀.

  • Calculation : The molecular dipole moment (μ) is calculated using the Guggenheim equation: μ² = [27 * k * T / (4 * π * Nₐ * (ε₁ + 2)(n₁² + 2))] * M₂ * [(dε/dw)₀ - (dn²/dw)₀] Where:

    • k = Boltzmann constant

    • T = Absolute temperature (K)

    • Nₐ = Avogadro's number

    • ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent

    • M₂ is the molar mass of the solute

G cluster_prep Sample Preparation cluster_measure Measurement (Constant T) cluster_analysis Data Analysis & Calculation prep1 Prepare 5+ dilute solutions (known weight fractions) in non-polar solvent measure1 Measure Dielectric Constant (ε) prep1->measure1 measure2 Measure Refractive Index (n) prep1->measure2 plot1 Plot Δε vs. concentration → Get Slope (dε/dw)₀ measure1->plot1 plot2 Plot Δn² vs. concentration → Get Slope (dn²/dw)₀ measure2->plot2 calc Calculate μ using Guggenheim Equation plot1->calc plot2->calc

Caption: Experimental workflow for the Guggenheim method.

3.2. Computational Prediction: Density Functional Theory (DFT)

Quantum chemical calculations provide a powerful, predictive tool for determining molecular properties. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy for systems of this size.

Computational Protocol: DFT Calculation
  • Structure Building : Construct the 3D structure of phenyl m-tolyl carbonate using molecular modeling software.

  • Conformational Search (Optional but Recommended) : Perform a conformational search to identify the lowest energy conformer(s), as the calculated dipole moment is conformation-dependent.

  • Geometry Optimization : Perform a full geometry optimization of the lowest-energy conformer. This step is crucial as the dipole moment is highly sensitive to the molecular geometry. A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).

  • Property Calculation : Using the optimized geometry, perform a single-point energy calculation to compute the molecular properties, including the dipole moment. The output will provide the magnitude of the dipole moment in Debye and its vector components (μx, μy, μz).

G start Build 3D Structure conf Perform Conformational Search start->conf opt Optimize Geometry (e.g., B3LYP/6-311++G(d,p)) conf->opt prop Calculate Properties on Optimized Structure opt->prop result Obtain Dipole Moment (μ in Debye) prop->result

Caption: Computational workflow for DFT-based dipole moment prediction.

Quantitative Data & Implications

While a specific value for phenyl m-tolyl carbonate is unavailable, we can use data from analogous molecules to frame our expectations.

Table 1: Electronegativity and Dipole Moments of Relevant Molecules

Parameter Value Source
Pauling Electronegativity of Carbon 2.55 N/A
Pauling Electronegativity of Oxygen 3.44 N/A
Dipole Moment of Benzene 0 D [10]
Dipole Moment of Anisole (Methoxybenzene) 1.35 D [10]
Dipole Moment of Methyl Benzoate 1.89 D [10]
Dipole Moment of Ethylene Carbonate (cyclic) 4.9 D [10][11]
Dipole Moment of Dimethyl Carbonate (cis-trans) ~4.5 D [12]

| Dipole Moment of Diphenyl Carbonate | 0 D | Inferred from symmetry[2] |

The asymmetry of phenyl m-tolyl carbonate, combined with the strong polarity of the carbonate group, suggests its dipole moment will be significant, likely falling in the range of 1.5 - 2.5 D. This value positions it as a moderately polar molecule.

Implications for Research and Development:

  • Solubility and Formulation : The moderate polarity dictates that phenyl m-tolyl carbonate will be soluble in solvents of similar polarity, such as dichloromethane, ethyl acetate, and acetone, but will have limited solubility in highly non-polar solvents like hexane or highly polar solvents like water. This is a critical consideration in drug formulation and materials processing.

  • Intermolecular Interactions : As a polar molecule, it will exhibit dipole-dipole interactions, which are stronger than the van der Waals forces found in non-polar analogues. This leads to a higher boiling point and influences its interactions with other polar molecules, including biological targets like protein binding pockets.

  • Materials Science : In polymer chemistry, incorporating polar monomers like this can affect the bulk properties of a polymer, including its dielectric constant, mechanical strength, and affinity for other materials.

  • Chromatography : Its polarity will determine its retention behavior in both normal-phase and reverse-phase chromatography, a key factor in purification and analysis.

Conclusion

Phenyl m-tolyl carbonate is unequivocally a polar molecule due to the inherent polarity of the carbonate functional group and the asymmetrical arrangement of its phenyl and m-tolyl substituents. The meta-positioned methyl group disrupts the molecular symmetry that would otherwise allow for the cancellation of bond dipoles, resulting in a permanent net molecular dipole moment. While an exact value requires direct experimental measurement or high-level computation, a reasoned estimate based on analogous structures places it in the moderately polar category. This polarity is a defining characteristic that profoundly influences its physical properties and its behavior in chemical and biological systems, making it a crucial parameter for any application in drug discovery, materials science, and chemical synthesis.

References

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 187-190. Available at: [Link]

  • Smith, J. W. (1950). SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS. Transactions of the Faraday Society, 46, 394-399. Available at: [Link]

  • Riande, E., et al. (1994). Dipole moment of poly(thiocarbonates) with chlorophenyl or dichlorophenyl side groups. Macromolecules, 27(16), 4634–4640. Available at: [Link]

  • University of Regensburg. (n.d.). Dipole moment and molar refraction.
  • IEEE. (2025). Dielectric Constant Measurement for Organic Electrolyte Based on Parallel Plate Capacitor. 2025 IEEE 8th International Electrical and Energy Conference (CIEEC). Available at: [Link]

  • UNI ScholarWorks. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1). Available at: [Link]

  • Bär, M., et al. (2006). Structure and Dynamics of Liquid Diphenyl Carbonate Investigated by Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 110(9), 4181–4189. Available at: [Link]

  • IEEE Xplore. (2025). Dielectric Constant Measurement for Organic Electrolyte Based on Parallel Plate Capacitor. IEEE Conference Publication. Available at: [Link]

  • Self, J., Hahn, N. T., & Persson, K. A. (2023). Solvation Effects on the Dielectric Constant of 1 M LiPF6 in Ethylene Carbonate: Ethyl Methyl Carbonate 3:7. Energy Material Advances. Available at: [Link]

  • University of Zurich. (2017). Dipole Moment. Practical course manual.
  • PubChem. (n.d.). Methyl phenyl carbonate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Seward, R. P., & Vieira, E. C. (1958). The Dielectric Constants of Ethylene Carbonate and of Solutions of Ethylene Carbonate in Water, Methanol, Benzene and Propylene Carbonate. The Journal of Physical Chemistry, 62(1), 127–128. Available at: [Link]

  • LibreTexts. (2020). A5: Dipole Moments. Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Aricò, F., & Tundo, P. (2025). Organic carbonates as green media: from laboratory syntheses to industrial applications. Green Chemistry. Available at: [Link]

  • Reddy, S. K., & Balasubramanian, S. (2012). Liquid dimethyl carbonate: a quantum chemical and molecular dynamics study. The Journal of Physical Chemistry B, 116(51), 14892–14902. Available at: [Link]

  • PubChem. (n.d.). Di-o-tolyl carbonate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Honeywell. (n.d.). Dipole Moment.
  • Najam Academy. (2021, December 20). Dipole Moment | Easy Trick [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Diphenyl carbonate. Retrieved January 24, 2026, from [Link]

  • Silva, L. B., & Freitas, L. C. G. (2004). Computed dipole-dipole correlations for liquid ethylene carbonate and propylene carbonate from simulations at 150 °C using the MP2/6-31G* EPS charges. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Diphenyl carbonate. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • Study.com. (n.d.). Using an arrow, indicate the overall direction of the dipole moment of CO32-. Retrieved January 24, 2026, from [Link]

  • Lumen Learning. (n.d.). Dipole Moments. MCC Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, January 26). Dipole Moment, Vectors, & Electronegativity - Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Thomson, G. (1939). 245. Dipole moments and molecular structure of methyl and ethyl carbonates. Journal of the Chemical Society (Resumed), 1118. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, April 10). Dipole Moment, Molecular Polarity & Percent Ionic Character [Video]. YouTube. Available at: [Link]

Sources

Thermal decomposition profile of carbonic acid phenyl m-tolyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Decomposition Profile of Carbonic Acid Phenyl m-Tolyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and investigating the thermal decomposition profile of carbonic acid phenyl m-tolyl ester, an unsymmetrical aromatic carbonate. In the absence of extensive literature on this specific molecule, this guide synthesizes established principles from related symmetrical carbonates, such as diphenyl carbonate, and general thermal analysis methodologies. We will explore the hypothesized decomposition pathways, present detailed experimental protocols for a robust analysis, and provide illustrative data to guide researchers in their investigations. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity. This document serves as a foundational resource for scientists and professionals engaged in the study of aromatic carbonate stability, particularly in the context of drug development and materials science where thermal liability is a critical parameter.

Introduction: The Significance of Thermal Stability in Aromatic Carbonates

Aromatic carbonates are a class of compounds with diverse applications, from monomers in polymer synthesis to intermediates in the pharmaceutical industry.[1] Their thermal stability is a critical attribute that dictates their storage, handling, and processing conditions. The thermal decomposition of these molecules can lead to the generation of impurities, loss of desired product, and in some cases, the evolution of gaseous byproducts that can pose safety risks.

Carbonic acid phenyl m-tolyl ester, as an unsymmetrical aromatic carbonate, presents a unique case for study. The electronic and steric influence of the methyl group on the tolyl moiety is expected to impart distinct thermal decomposition characteristics compared to its symmetrical analogue, diphenyl carbonate. A thorough understanding of its decomposition profile—the temperatures at which it degrades, the products it forms, and the underlying reaction mechanisms—is paramount for its effective and safe utilization.

This guide will provide a robust framework for the systematic investigation of the thermal decomposition of carbonic acid phenyl m-tolyl ester, leveraging established analytical techniques and drawing parallels from the known behavior of related compounds.

Hypothesized Thermal Decomposition Pathways

Based on studies of diphenyl carbonate, the thermal degradation of aromatic carbonates can proceed through complex rearrangement and fragmentation reactions.[2] For carbonic acid phenyl m-tolyl ester, two primary competing initial rearrangement pathways are proposed, influenced by the electronic asymmetry of the molecule.

Pathway A: Rearrangement involving the Phenyl Ring

This pathway is analogous to the proposed mechanism for diphenyl carbonate, involving an initial intramolecular rearrangement to form a phenoxy benzoic acid derivative.[2]

Pathway B: Rearrangement involving the m-Tolyl Ring

The presence of the electron-donating methyl group on the tolyl ring may influence the nucleophilicity of the aromatic system, potentially favoring rearrangement involving this moiety.

The subsequent decomposition of these intermediates is likely to be complex, involving decarboxylation, fragmentation, and potential secondary reactions to yield a variety of smaller volatile and semi-volatile organic compounds, in addition to carbon dioxide.

cluster_main Hypothesized Decomposition of Carbonic Acid Phenyl m-Tolyl Ester A Carbonic Acid Phenyl m-Tolyl Ester B Heat C Initial Rearrangement Intermediates B->C Intramolecular Rearrangement D Decarboxylation & Fragmentation C->D E Volatile Products (e.g., CO2, Phenol, Cresol) D->E F Semi-Volatile Products (e.g., Ethers, Biphenyls) D->F G Non-Volatile Residue (Char) D->G

Caption: Hypothesized decomposition cascade of carbonic acid phenyl m-tolyl ester.

Experimental Protocols for Elucidating the Thermal Decomposition Profile

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal decomposition of carbonic acid phenyl m-tolyl ester. The following experimental workflow is designed to provide a complete picture of the decomposition process, from initial thermal events to the identification of degradation products.

cluster_workflow Experimental Workflow for Thermal Decomposition Analysis A Sample Preparation (Purity verification, Drying) B Thermogravimetric Analysis - Mass Spectrometry (TGA-MS) A->B C Differential Scanning Calorimetry (DSC) A->C D Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) A->D F Data Integration and Mechanistic Interpretation B->F C->F E Analysis of Non-Volatile Residue D->E D->F E->F

Caption: A comprehensive experimental workflow for thermal decomposition analysis.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and to identify evolved gaseous products.

Methodology:

  • Instrument: A coupled TGA-MS system.

  • Sample Preparation: Accurately weigh 5-10 mg of carbonic acid phenyl m-tolyl ester into an alumina crucible.

  • TGA Parameters:

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 300.

  • Data Analysis:

    • Correlate the weight loss steps in the TGA curve with the evolution of specific ions in the MS data.

    • Identify gaseous products based on their mass spectra (e.g., CO2 at m/z 44).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: Seal 3-5 mg of the sample in a hermetic aluminum pan.

  • DSC Parameters:

    • Temperature Program: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Calculate the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: Isothermal pyrolysis at a temperature determined from the TGA results (e.g., the temperature of maximum decomposition rate).

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Parameters:

    • GC Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Temperature Program: A programmed temperature ramp to elute a wide range of products.

    • MS Detection: Electron ionization at 70 eV, scanning a mass range of m/z 35-500.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Illustrative Data and Interpretation

The following tables present hypothetical but realistic data that could be obtained from the experimental protocols described above.

Table 1: TGA-MS Data Summary

ParameterValueEvolved Species (m/z)
Onset of Decomposition (Tonset)~ 250 °C-
Temperature of Max. Decomposition Rate (Tmax)~ 300 °C44 (CO2), 94 (Phenol), 108 (Cresol)
Residual Mass at 600 °C~ 5%-

Table 2: DSC Data Summary

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~ 80 °C~ 85 °C~ 100 (Endothermic)
Decomposition~ 250 °C~ 300 °C~ -400 (Exothermic)

Table 3: Potential Py-GC-MS Identified Products

Retention Time (min)Compound NameKey Mass Fragments (m/z)
5.2Phenol94, 66, 65
6.8m-Cresol108, 107, 79, 77
8.1Phenyl m-tolyl ether198, 107, 91, 77
9.5Dibenzofuran168, 139, 115

Conclusion: Towards a Comprehensive Understanding

The thermal decomposition profile of carbonic acid phenyl m-tolyl ester is a critical aspect of its chemical characterization. While direct literature is sparse, a systematic investigation using the multi-technique approach outlined in this guide will provide a comprehensive understanding of its thermal stability and degradation pathways. By combining thermogravimetric analysis, differential scanning calorimetry, and pyrolysis-gas chromatography-mass spectrometry, researchers can elucidate the decomposition mechanism, identify the resulting products, and quantify the energetics of the process. The insights gained from such studies are invaluable for the safe and effective application of this and other unsymmetrical aromatic carbonates in various scientific and industrial fields.

References

  • Thermal rearrangement of diphenyl carbonate - Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000045]
  • Mechanism and Kinetics of Thermal Decomposition of Carbonates - ResearchGate. [URL: https://www.researchgate.
  • Carbonates thermal decomposition kinetics and their implications in using Rock-Eval - Vinci Technologies. [URL: https://www.vinci-technologies.
  • Mechanism of Thermal Decomposition of Bisphenol C Polycarbonate: Nature of Its Fire Resistance. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-2003-0837.ch012]
  • Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry | Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma991461a]
  • Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET). [URL: https://www.stet-journal.org/articles/stet/full_html/2021/01/stet200021/stet200021.html]
  • Methods for calculating the kinetic parameters of carbonate decomposition from thermal analysis data - Artamonova - Russian Metallurgy (Metally). [URL: https://www.pleiades.online/ru/article/170640/]
  • Thermal degradation of polycarbonate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) DOI:10.1039/J29680000045. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000045]
  • Diphenyl carbonate - Wikipedia. [URL: https://en.wikipedia.
  • Carbon Dioxide Utilisation for the Synthesis of Unsymmetrical Dialkyl and Cyclic Carbonates Promoted by Basic Ionic Liquids | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Highly efficient synthesis of unsymmetrical organic carbonates from alcohols and diethyl carbonate over mesoporous carbon-supported MgO catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Detection and quantification of low levels of carbonate mineral species using thermogravimetric-mass spectrometry to validate CO. [URL: https://goldschmidtabstracts.info/2012/3750.pdf]
  • Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambient conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34783333/]

Sources

Methodological & Application

Application of phenyl m-tolyl ester in polycarbonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenyl m-Tolyl Ester in Polycarbonate Synthesis

Executive Summary

In the synthesis of aromatic polycarbonates (PC), particularly via the melt transesterification process (non-phosgene route), the control of molecular weight and end-group functionality is critical for defining the polymer's rheological and thermal properties.

Phenyl m-tolyl ester (specifically referring to the asymmetric carbonate Phenyl m-Tolyl Carbonate or the carboxylate chain terminator Phenyl m-Toluate ) serves a pivotal role as a specialized End-Capping Agent and Transesterification Modulator . Unlike the standard Diphenyl Carbonate (DPC), this asymmetric ester introduces m-tolyl (m-cresyl) moieties at the polymer chain ends.

This guide details the application of Phenyl m-tolyl ester to:

  • Terminate Polymerization: Precisely control molecular weight (

    
    ) by capping free phenolic hydroxyl groups.
    
  • Enhance Flow Properties: Introduce bulky, asymmetric m-tolyl end-groups that disrupt chain packing, potentially lowering melt viscosity compared to phenyl-capped PC.

  • Improve Thermal Stability: Reduce the concentration of reactive -OH end groups which are susceptible to thermal degradation and color formation.

Scientific Mechanism & Rationale

The Melt Transesterification Challenge

The melt process involves the reaction of Bisphenol A (BPA) and Diphenyl Carbonate (DPC) under high vacuum and temperature. The reaction is equilibrium-driven, requiring the removal of the byproduct (phenol) to build molecular weight.

  • The Problem: Standard DPC often leaves a fraction of uncapped phenolic -OH groups (hydroxyl end-groups). These -OH groups are thermally unstable, leading to branching (Fries rearrangement) and yellowing.

  • The Solution: Adding an activated ester like Phenyl m-tolyl ester acts as a "chain stopper."

Mechanism of Action

Phenyl m-tolyl ester functions via a transesterification mechanism where the ester bond is attacked by the terminal phenoxide anion of the growing PC chain.

  • If Phenyl m-Tolyl Carbonate (

    
    ): 
    
    • Reacts with PC-OH to form PC-O-CO-O-Tol (m-cresyl capped PC) + Phenol.

    • Advantage:[1] The m-cresyl leaving group is less volatile than phenol, allowing for differential control of reaction kinetics.

  • If Phenyl m-Toluate (

    
    ): 
    
    • Reacts with PC-OH to form PC-O-CO-Tol (Ester-capped PC) + Phenol.

    • Advantage:[1] Creates a Polyester-Carbonate hybrid end-cap, which is highly stable and modifies the refractive index and glass transition temperature (

      
      ).
      

Key Reaction Pathway:



(Where R = m-Tolyl or m-Tolyl-O-)

Experimental Protocol

Materials & Equipment
  • Reactants:

    • Bisphenol A (BPA): High purity (>99.9%), polymerization grade.

    • Diphenyl Carbonate (DPC): Molar excess (1.02 - 1.08 eq vs BPA).

    • Phenyl m-Tolyl Ester: 1.0 - 5.0 mol% relative to BPA (depending on target

      
      ).
      
    • Catalyst: Tetramethylammonium hydroxide (TMAH,

      
       mol/mol BPA) + NaOH (
      
      
      
      mol/mol BPA).
  • Apparatus:

    • Stainless steel (316L) or Nickel-alloy autoclave reactor equipped with a helical ribbon agitator.

    • High-vacuum system (< 1 mbar).

    • Heated condenser for phenol recovery.

Step-by-Step Synthesis Workflow

Phase 1: Oligomerization (Atmospheric Pressure)

  • Charge: Load BPA and DPC into the reactor.

  • Inerting: Purge with

    
     (3 cycles) to remove 
    
    
    
    .
  • Melting: Heat to 180°C . Stir at 50 rpm once melted.

  • Catalysis: Inject TMAH/NaOH catalyst solution.

  • Reaction: Hold at 180-200°C for 30-60 mins. Phenol generation begins.[2]

Phase 2: Pre-Polymerization (Low Vacuum)

  • Temp Ramp: Increase temperature to 240°C .

  • Pressure Drop: Gradually reduce pressure to 150 mbar over 30 mins.

  • Distillation: Continuously remove phenol. Conversion reaches ~50-70%.

Phase 3: End-Capping (The Critical Step)

  • Timing: When the intrinsic viscosity reaches ~0.2 dL/g (oligomer stage).

  • Addition: Introduce Phenyl m-Tolyl Ester into the melt.

    • Note: Can be added as a melt or solid if the reactor allows, or pre-mixed with DPC if kinetics allow. For precise termination, add at the late oligomer stage.

  • Equilibration: Stir for 10-15 mins at 240°C/150 mbar to allow the ester to distribute and react with chain ends.

Phase 4: Polycondensation (High Vacuum)

  • Temp Ramp: Increase to 280-300°C .

  • Full Vacuum: Reduce pressure to < 1 mbar .

  • Finishing: React for 60-90 mins until torque (viscosity) stabilizes.

  • Discharge: Extrude polymer strand into water bath; pelletize.

Data Analysis & Validation

Characterization Table

Compare the synthesized PC against a standard DPC-only control.

MetricMethodControl (DPC Only)Test (Phenyl m-Tolyl Ester)Interpretation
Mw ( g/mol ) GPC (PS std)25,00022,500Lower Mw indicates effective capping (chain termination).
PDI (Mw/Mn) GPC2.22.0Narrower distribution suggests controlled termination.
End-Group -OH H-NMR / FTIR> 150 ppm< 50 ppmCritical Success Metric: Significant reduction in free -OH.
Tg (°C) DSC145°C143°CSlight reduction due to increased free volume of m-tolyl ends.
YI (Yellow Index) Colorimeter2.51.2Improved color stability due to fewer oxidizable -OH groups.
H-NMR Validation

To verify the incorporation of the m-tolyl end group:

  • Solvent:

    
    .
    
  • Target Signals:

    • BPA Methyls:

      
       1.68 ppm (Reference).
      
    • m-Tolyl Methyl: Look for a singlet around

      
      2.35 ppm .
      
    • Aromatic Protons: Distinct splitting pattern for the m-substituted ring compared to the p-substituted BPA ring.

  • Calculation: Integration of m-tolyl methyl vs. BPA methyl gives the Degree of Capping .

Visualization

Reaction Mechanism Pathway

The following diagram illustrates the competitive transesterification and the end-capping mechanism.

PC_Synthesis_Mechanism BPA Bisphenol A (HO-Ph-C-Ph-OH) Oligomer PC Oligomer (-Ph-O-CO-O-Ph-OH) BPA->Oligomer + DPC (Transesterification) DPC Diphenyl Carbonate (Ph-O-CO-O-Ph) DPC->Oligomer Phenol Phenol (Byproduct) Oligomer->Phenol Elimination PC_Product m-Tolyl Capped PC (Ph-O-CO-R-End) Oligomer->PC_Product + End Capper (Termination Step) EndCapper Phenyl m-Tolyl Ester (Ph-O-CO-R) EndCapper->Phenol Release PhOH EndCapper->PC_Product

Caption: Mechanism showing the interception of the growing PC oligomer chain by Phenyl m-Tolyl Ester, resulting in a stable m-Tolyl capped polymer and phenol release.

Process Workflow Diagram

Process_Workflow cluster_0 Phase 1: Melt & Mix cluster_1 Phase 2: Oligomerization cluster_2 Phase 3: End-Capping (Crucial) cluster_3 Phase 4: Polycondensation Step1 Charge BPA + DPC Temp: 180°C Press: Atm Step2 Add Catalyst (TMAH/NaOH) Step1->Step2 Step3 React & Distill Phenol Temp: 240°C Press: 150 mbar Step2->Step3 Step4 ADD Phenyl m-Tolyl Ester Target: Capping Efficiency Step3->Step4 Step5 Equilibrate 15 mins Step4->Step5 Step6 Build Mw Temp: 300°C Press: <1 mbar Step5->Step6 Step7 Extrude & Pelletize Step6->Step7

Caption: Step-by-step melt transesterification protocol highlighting the critical addition point of the Phenyl m-Tolyl Ester end-capper.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Capping Efficiency Added too late (high viscosity).Add ester earlier (at intrinsic viscosity ~0.15-0.20 dL/g) to ensure mixing.
Molecular Weight Drop Excess end-capper added.Reduce Phenyl m-Tolyl Ester loading (try 1-2 mol%).
Yellowing Thermal degradation of uncapped -OH.Increase catalyst efficiency or ensure vacuum is sufficient to remove phenol rapidly.
Haze/Opaqueness Crystallization of end-groups.[2]Ensure random distribution; m-tolyl is usually amorphous, but check for homopolymerization.

References

  • Process for Production of Aromatic Polycarbonate. (2000). European Patent EP0987285A1.
  • Method for End-Capping Polycarbonate Resins. (2004).[1] US Patent 6,706,846.[1] Details the use of activated carbonates and esters for end-capping efficiency.[2]

  • In-situ End-Capping Melt Prepared Aromatic Polyester with Phenyl Benzoate. (1987). US Patent 4,680,372.[2] Foundational text on using phenyl esters as chain terminators.[2]

  • Polycarbonate Synthesis via Melt Transesterification. (2025). ResearchGate. General overview of the melt process and end-group effects (Contextual grounding). [Link]

Sources

Solvent selection for the synthesis of mixed aromatic carbonates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Engineering for Mixed Aromatic Carbonate Synthesis

Executive Summary & Strategic Directive

The synthesis of mixed aromatic carbonates, particularly Diphenyl Carbonate (DPC), has shifted decisively from the toxic phosgene-based route to sustainable alternatives: Transesterification (DMC + Phenol) and Oxidative Carbonylation (Phenol + CO + O2).

For researchers in drug development and polymer chemistry, "solvent selection" in this context is a misnomer. It is rarely about selecting a single inert medium; rather, it is about azeotropic engineering and reactant-solvent duality .

  • In Transesterification: The reactant (Dimethyl Carbonate) serves as the primary solvent. The critical "solvent" decision lies in selecting the Entrainer to break the methanol-DMC azeotrope and drive the equilibrium.

  • In Oxidative Carbonylation: The focus is on replacing chlorinated solvents (DCM) with renewable alternatives (2-MeTHF, Limonene) that maintain catalyst solubility without poisoning the Palladium center.

This guide details the protocols for these two primary routes, focusing on the thermodynamic and kinetic influence of the liquid phase.

Route A: Transesterification (DMC + Phenol)[1][2]

This is the preferred route for laboratory scale-up due to safety profiles. However, it is severely equilibrium-limited (


).[1]
Mechanistic Solvent Strategy

The reaction proceeds via the nucleophilic attack of the phenoxide ion on the carbonyl carbon of Dimethyl Carbonate (DMC).

  • Primary Solvent: Excess Dimethyl Carbonate (DMC) .

    • Rationale: Using DMC in large excess (molar ratio DMC:Phenol > 4:1) pushes the equilibrium forward via Le Chatelier's principle. It also maintains a low dielectric constant medium which suppresses the formation of the byproduct anisole (O-methylation) favored by high polarity.

  • Secondary Solvent (The Entrainer):

    • The reaction produces Methanol (MeOH), which forms a binary azeotrope with DMC (approx. 70:30 DMC:MeOH). If MeOH is not removed, the reaction stalls at <5% conversion.

    • Selection Rule: The entrainer must form a lower-boiling azeotrope with MeOH than the DMC-MeOH azeotrope, or modify relative volatility to allow extractive distillation.

Table 1: Entrainer Selection for DMC/MeOH Separation

EntrainerAzeotrope TypeBoiling Point (°C)ToxicityRecommendation
Aniline Extractive184HighAvoid (Hard to remove traces)
n-Heptane Hetero-azeotrope98LowStandard (Forms immiscible phase with MeOH)
MIBK Azeotropic116LowHigh Performance (Good selectivity)
Toluene Azeotropic110MediumLegacy (Effective but harder separation)
Protocol: Reactive Distillation with Entrainer

Objective: Synthesize DPC with >40% conversion per pass using MIBK as an entrainer.

Materials:

  • Phenol (99%)

  • Dimethyl Carbonate (Anhydrous)

  • Catalyst: Titanium(IV) butoxide (

    
    ) or 
    
    
    
    (Heterogeneous)
  • Entrainer: Methyl Isobutyl Ketone (MIBK)[2]

Step-by-Step Methodology:

  • Charge: In a 500 mL 3-neck flask equipped with a fractionating column (Vigreux or packed), add Phenol (0.5 mol) and DMC (2.0 mol).

  • Catalyst Addition: Add

    
     (1.0 mol% relative to phenol). Note: If using heterogeneous PbO, use 2 wt%.
    
  • Entrainer Loading: Add MIBK (10 vol% of total liquid).

  • Reflux & Strip: Heat the mixture to reflux (

    
    ). The internal temperature will stabilize around 
    
    
    
    (boiling point of DMC).
  • Azeotropic Removal: Adjust the distillation head to remove the low-boiling fraction (

    
    ). This is the MeOH/DMC/MIBK ternary azeotrope.
    
    • Checkpoint: Monitor the refractive index of the distillate. A drop indicates MeOH removal.

  • Reaction Time: Continue for 6-10 hours. The removal of MeOH drives the formation of Methyl Phenyl Carbonate (MPC) and subsequently DPC.

  • Workup:

    • Cool to room temperature.

    • Rotary evaporate excess DMC and MIBK.

    • Purification: See Section 4 (Recrystallization).

Route B: Oxidative Carbonylation (Green Solvent Approach)

This route uses CO,


, and a Palladium catalyst.[3][4] Historically performed in Dichloromethane (DCM), modern protocols demand renewable solvents to meet pharmaceutical standards.
Green Solvent Selection

The solvent must solubilize the Pd(II) species and the redox cocatalyst (usually


 or p-Benzoquinone) while resisting oxidation itself.

Table 2: Green Solvent Performance for Pd-Catalyzed Carbonylation

SolventTypeYield (Relative to DCM)Benefits
2-MeTHF Bio-Ether95%Derived from corncobs; separates easily from water.
DMC Carbonate90%"Solvent-free" logic; product matches solvent.
Limonene Terpene85%Non-polar; good for specific hydrophobic substrates.
Anisole Ether88%High boiling point; stable to oxidation.
Protocol: Aerobic Carbonylation in 2-MeTHF

Safety Warning: Carbon Monoxide (CO) is a silent killer. All operations must occur in a high-performance fume hood with CO detectors.

  • Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) with a glass liner.

  • Catalyst Cocktail:

    • 
       (2 mol%)
      
    • p-Benzoquinone (BQ) (10 mol% - oxidant)

    • Tetrabutylammonium bromide (TBAB) (5 mol% - surfactant/ligand).

  • Solvent: Dissolve Phenol (10 mmol) in 2-MeTHF (30 mL) . Add to the liner.

  • Pressurization:

    • Purge 3x with

      
      .
      
    • Charge CO to 30 bar.

    • Charge Air (or lean

      
      ) to reach total pressure 35 bar.
      
  • Reaction: Heat to

    
     with vigorous stirring (800 rpm) for 4 hours.
    
    • Mechanism:[1][4][5][6][7] Pd(II) carbonylates phenol. BQ re-oxidizes Pd(0) to Pd(II).[3]

      
       re-oxidizes Hydroquinone to BQ.
      
  • Depressurization: Cool to

    
    . Carefully vent gases through a scrubber.
    
  • Filtration: Filter the catalyst through a celite pad. Rinse with 2-MeTHF.[8]

Downstream Processing: Purification via Watering-Out[10]

Crude DPC from either route contains unreacted phenol and MPC. Distillation is difficult due to high boiling points (


 for DPC). Watering-out crystallization  is the superior purification method.

Protocol:

  • Dissolution: Dissolve crude DPC residue in Ethanol at

    
     (Ratio: 1g crude : 1.5 mL EtOH).
    
  • Antisolvent Addition: Slowly add Water while stirring until the solution becomes slightly turbid (approx. 25-35 wt% water).

  • Crystallization: Cool the mixture slowly to

    
     over 2 hours.
    
  • Filtration: Filter the white needle-like crystals.

  • Purity Check: HPLC should show >99.5% purity. Phenol remains in the mother liquor.

Visualizing the Process Logic

The following diagrams illustrate the reaction pathways and the critical decision nodes for solvent selection.

Figure 1: Reaction Network & Azeotropic Management

Transesterification_Flow Reactants Phenol + DMC (Excess) Reactor Reactive Distillation (T = 90-150°C) Reactants->Reactor Feed Azeotrope Vapor: MeOH/DMC Reactor->Azeotrope Boil-up Product Bottoms: DPC + MPC Reactor->Product Conversion > 40% Separation Phase Separation/Distillation Azeotrope->Separation + Entrainer Entrainer Entrainer Addition (MIBK or n-Heptane) Entrainer->Separation Separation->Reactor Reflux Entrainer Recycle Recycle DMC Separation->Recycle Recovered DMC

Caption: Workflow for breaking the thermodynamic limit of DPC synthesis using entrainers.

Figure 2: Oxidative Carbonylation Cycle (Green Solvent Interface)

Carbonylation_Cycle Pd_II Pd(II) Species (Soluble in 2-MeTHF) CO_Insertion CO Insertion (Acyl-Pd Complex) Pd_II->CO_Insertion + CO + Phenol Product_Release DPC Release CO_Insertion->Product_Release Pd_0 Pd(0) (Inactive) Product_Release->Pd_0 Pd_0->Pd_II Oxidation via BQ Reox Re-oxidation (BQ -> HQ) Reox->Pd_0 Solvent must solubilize BQ

Caption: The catalytic cycle relies on the solvent's ability to keep both the Pd-complex and the organic oxidant (BQ) in solution.[3]

References

  • Synthesis of methyl phenyl carbonate by transesterification over PbO/SiO2 catalysts. ResearchGate.

  • Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI.

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ACS Publications.

  • Solvents selection of the recrystallization for purification of diphenyl carbonate. ResearchGate.

  • Design and Control of Dimethyl Carbonate−Methanol Separation via Extractive Distillation. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Disproportionation in Phenyl m-Tolyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The Core Challenge: Phenyl m-tolyl carbonate (PmTC) is a mixed (asymmetric) diaryl carbonate. Its synthesis and handling are governed by a reversible transesterification equilibrium. Unlike alkyl-aryl carbonates (e.g., methyl phenyl carbonate) where disproportionation is driven by the removal of a volatile component (DMC), PmTC disproportionation is driven purely by thermodynamics and catalysis.

In the presence of nucleophiles, Lewis acids, or thermal stress, PmTC undergoes scrambling , reverting to a statistical distribution of its symmetrical counterparts: Diphenyl Carbonate (DPC) and Di-m-tolyl Carbonate (DmTC).

The Equation of Concern:



This guide provides self-validating protocols to lock the reaction at the kinetic mixed-product stage and prevent thermodynamic equilibration.

Mechanistic Pathway & Logic

The following diagram illustrates the disproportionation pathway and the critical control points (CCPs) where intervention preserves the asymmetric species.

PmTC_Disproportionation cluster_controls Critical Control Points Reactants Phenol + m-Cresol (+ CO Source) Intermediate Chloroformate / Activated Intermediate Reactants->Intermediate Activation PmTC Phenyl m-Tolyl Carbonate (Target: Kinetic Product) Intermediate->PmTC Nucleophilic Attack 1 Transition Tetrahedral Intermediate PmTC->Transition + Catalyst / Heat Transition->PmTC Reversibility Symmetrical DPC + DmTC (Thermodynamic Impurities) Transition->Symmetrical Scrambling Quench Acid Quench (Stops Catalysis) Temp T < 100°C (Kinetic Control)

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Dashed red lines indicate the unwanted equilibration driven by residual catalyst or heat.

Troubleshooting & Optimization (Q&A)

Category A: Reaction Conditions & Synthesis

Q1: I am seeing ~25% DPC and ~25% DmTC in my crude reaction mixture. Is this avoidable? A: This 1:2:1 ratio indicates your system has reached thermodynamic equilibrium . To maximize PmTC (the mixed species), you must operate under kinetic control .

  • Root Cause: You likely used a "one-pot" method where both phenols were exposed to the carbonyl source (e.g., phosgene or triphosgene) simultaneously, or the reaction ran too long/hot.

  • The Fix (Stepwise Protocol):

    • React the less sterically hindered phenol (Phenol) with phosgene/triphosgene first at low temperature (0°C) to form Phenyl Chloroformate.

    • Add the second phenol (m-Cresol) and the base catalyst slowly.

    • Validation: Monitor the disappearance of the chloroformate via IR (carbonyl shift) before raising the temperature.

Q2: Does the choice of base catalyst affect disproportionation? A: Yes, significantly. Strong nucleophilic bases (e.g., DMAP, Imidazole) stabilize the tetrahedral intermediate, facilitating the scrambling of the aryl groups.

  • Recommendation: Use sterically hindered, non-nucleophilic bases like Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ in heterogeneous phase.

  • Why? These bases neutralize the HCl byproduct without forming a stable acyl-ammonium intermediate that promotes transesterification.

Category B: Workup & Purification[1]

Q3: My HPLC purity drops after rotary evaporation. What is happening? A: This is "Workup-Induced Disproportionation." Concentrating the mixture increases the concentration of reactants and catalyst, and the heat bath provides the energy for scrambling.

  • The Protocol:

    • Mandatory Quench: You must neutralize the reaction mixture before any concentration step.

    • Acid Wash: Wash the organic phase with 1N HCl or 5% H₃PO₄ to remove residual amine/base catalyst.

    • Validation: Check the pH of the aqueous layer. It must be < 3.0. If the catalyst remains, scrambling resumes in the rotovap.

Q4: Can I purify PmTC by distillation? A: High Risk. The boiling points of DPC (302°C), PmTC (~315°C est), and DmTC (~330°C est) are close, and the high pot temperature required will drive disproportionation rapidly.

  • Alternative: Use Fractional Crystallization .

    • Symmetrical carbonates (DPC) often pack better and crystallize first.

    • Solvent System: Hexane/Ethyl Acetate or Methanol (cold).

    • Strategy: Cool the mixture to precipitate the DPC (impurity). Filter. The filtrate will be enriched in PmTC.

Comparative Data: Catalyst Impact on Stability

The following table summarizes the effect of catalyst residue on the stability of mixed diaryl carbonates during thermal stress (e.g., 150°C for 1 hour).

Catalyst ResidueMechanism of InstabilityPmTC Retention (1h @ 150°C)Major Impurity Formed
None (Acid Quenched) Thermal background only>98% Trace DPC/DmTC
Triethylamine (Et₃N) General Base Catalysis~85%Equilibrium Mix
DMAP Nucleophilic Catalysis<50% (Rapid Scrambling)Equilibrium Mix (1:2:1)
Ti(OBu)₄ / Tin Lewis Acid Activation<40%Equilibrium Mix

Note: Data extrapolated from general diaryl carbonate transesterification kinetics [1, 2].

Decision Tree for Troubleshooting

Use this flow to diagnose purity issues in your current workflow.

Troubleshooting_Tree Start Issue: Low Purity of PmTC Check1 Is the ratio ~1:2:1 (DPC:PmTC:DmTC)? Start->Check1 Thermo System reached Equilibrium. Switch to Stepwise Synthesis. Check1->Thermo Yes Check2 Did purity drop during workup? Check1->Check2 No Yes Yes No No QuenchFail Catalyst not removed. Implement Acid Wash (pH < 3). Check2->QuenchFail Yes SynthesisFail Reaction Temp too high. Maintain T < 0-10°C. Check2->SynthesisFail No

Caption: Figure 2. Diagnostic logic for identifying the source of disproportionation.

References

  • Shaikh, A.-A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Fukuoka, S., et al. (2003). A Novel Non-Phosgene Process for the Production of Diphenyl Carbonate. Catalysis Surveys from Asia, 7, 261–272. Link

  • Bernardi, G., et al. (2023). Sustainable valorisation of renewables through dialkyl carbonates. Green Chemistry, 25, 3756. Link

Technical Support Center: Troubleshooting Hydrolysis of Phenyl m-Tolyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenyl m-tolyl ester applications. This guide is designed to provide in-depth, practical solutions to common issues encountered during the hydrolysis of this aryl ester. As Senior Application Scientists, we have structured this resource to not only offer procedural fixes but also to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the complete hydrolysis of phenyl m-tolyl ester?

The hydrolysis of phenyl m-tolyl ester, which is the ester formed from m-toluic acid and phenol, will yield m-toluic acid and phenol. The reaction involves the cleavage of the acyl-oxygen bond between the carbonyl carbon and the phenoxy oxygen.

Q2: What are the fundamental mechanisms for hydrolyzing phenyl m-tolyl ester?

Like other esters, phenyl m-tolyl ester can be hydrolyzed through two primary pathways: acid-catalyzed and base-catalyzed (saponification) hydrolysis.[1]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[2][3][4] The reaction is catalyzed by a Brønsted acid (e.g., H₂SO₄, HCl), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] To drive the reaction to completion, a large excess of water is typically required.[2][4][5][6]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[1][7] A stoichiometric amount of a strong base, like sodium hydroxide (NaOH), is used.[1] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[7] The reaction is driven to completion because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[2][7] For this reason, base-catalyzed hydrolysis is often preferred for preparative purposes.[8]

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Start Phenyl m-Tolyl Ester A_P1 Protonation of Carbonyl A_Start->A_P1 + H₃O⁺ A_Nuc Nucleophilic Attack by H₂O A_P1->A_Nuc A_Inter Tetrahedral Intermediate A_Nuc->A_Inter A_PT Proton Transfer A_Inter->A_PT A_Elim Elimination of Phenol A_PT->A_Elim A_Deprot Deprotonation A_Elim->A_Deprot A_End m-Toluic Acid + Phenol A_Deprot->A_End - H₃O⁺ A_End->A_Deprot + H₃O⁺ B_Start Phenyl m-Tolyl Ester B_Nuc Nucleophilic Attack by OH⁻ B_Start->B_Nuc + OH⁻ B_Inter Tetrahedral Intermediate B_Nuc->B_Inter B_Elim Elimination of Phenoxide B_Inter->B_Elim B_Deprot Deprotonation (Irreversible) B_Elim->B_Deprot Fast B_End m-Toluate + Phenol B_Deprot->B_End

Caption: Comparison of Acid vs. Base-Catalyzed Hydrolysis Pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the hydrolysis of phenyl m-tolyl ester.

Problem 1: The hydrolysis reaction is slow or incomplete.

A sluggish or stalled reaction is the most frequent issue. Several factors can contribute to this, and a systematic approach is key to diagnosis.

Q: My base-catalyzed hydrolysis is not reaching completion, even after extended reaction times. What should I investigate?

A: Incomplete saponification can be traced to issues with reagents, conditions, or solubility.

  • Catalyst Concentration and Potency: Base-catalyzed hydrolysis requires a stoichiometric amount of base, and often a slight excess is used to ensure completion. Verify the concentration and purity of your base (e.g., NaOH, KOH, LiOH). Older solutions of NaOH can absorb atmospheric CO₂ to form sodium carbonate, reducing the effective hydroxide concentration. Using freshly prepared solutions is recommended. Some stubborn esters respond better to LiOH in a THF/water solvent system.[9]

  • Temperature: The rate of hydrolysis is highly temperature-dependent. If the reaction is slow at room temperature, gently heating the mixture is a standard approach. A typical starting point is 50-80 °C. However, be cautious of potential side reactions at elevated temperatures (see Problem 2).

  • Solubility and Phase Transfer: Phenyl m-tolyl ester is an organic compound with limited water solubility. If the reaction is run in a biphasic system (e.g., ester in an organic solvent with an aqueous base), the reaction rate can be limited by the interface between the two phases.

    • Solution: Employ a co-solvent that is miscible with both water and the organic phase, such as tetrahydrofuran (THF), dioxane, or ethanol, to create a homogeneous reaction mixture.[9] Caution: Using alcoholic solvents like ethanol can lead to transesterification as a competing reaction.[9]

  • Steric Hindrance: While phenyl m-tolyl ester is not exceptionally hindered, steric factors can play a role. If modifications to the molecule have introduced bulky groups near the ester linkage, more forcing conditions (higher temperature, longer reaction time, stronger base) may be necessary.[8]

Q: My acid-catalyzed hydrolysis has stalled at equilibrium. How can I drive it to completion?

A: Acid-catalyzed hydrolysis is a reversible process, so reaching an equilibrium state is expected.[2][6]

  • Law of Mass Action: The most effective way to push the equilibrium toward the products is to use a large excess of one of the reactants, typically water.[2][4][6] Instead of stoichiometric water, use the dilute acid (e.g., 10% H₂SO₄) as the solvent to ensure water is present in a large excess.

  • Removal of Products: While more complex experimentally, removing one of the products (phenol or m-toluic acid) as it forms will also shift the equilibrium to the right. This is often not practical for simple batch hydrolysis.

G Start Reaction Slow or Incomplete? Base_Cat Base-Catalyzed? Start->Base_Cat Yes Acid_Cat Acid-Catalyzed? Start->Acid_Cat No Check_Base 1. Check Base Stoichiometry (Use 1.1-1.5 eq) 2. Use Freshly Prepared Base Base_Cat->Check_Base Check First Excess_Water Use Large Excess of Water (e.g., use dilute acid as solvent) Acid_Cat->Excess_Water Increase_Temp Increase Temperature (e.g., 50-80 °C) Check_Base->Increase_Temp If Homogeneous Add_Cosolvent Improve Solubility (Add THF or Dioxane) Check_Base->Add_Cosolvent If Biphasic Resolved Problem Resolved Increase_Temp->Resolved Add_Cosolvent->Increase_Temp Excess_Water->Resolved

Caption: Troubleshooting workflow for slow or incomplete hydrolysis.
Problem 2: I am observing unexpected side products in my reaction mixture.

The formation of byproducts can complicate purification and reduce the yield of your desired products.

Q: Under acidic conditions, my NMR/LC-MS shows an additional aromatic isomer. What could it be?

A: The most likely side reaction for a phenolic ester under strong acid conditions (especially with a Lewis acid like AlCl₃, but possible with Brønsted acids at high temperatures) is the Fries Rearrangement .[10][11]

  • Mechanism: This reaction involves the intramolecular migration of the acyl group (m-toluoyl group) from the phenolic oxygen to the aromatic ring of the phenol.[10] This results in the formation of ortho- and para-hydroxyaryl ketones.

  • Conditions Favoring Rearrangement: High temperatures and the presence of strong Lewis or Brønsted acids are key drivers.[11]

  • Mitigation Strategy: To favor hydrolysis over rearrangement, use milder conditions. Lower the reaction temperature and use the minimum effective concentration of the acid catalyst. If the Fries rearrangement is persistent, switching to a base-catalyzed hydrolysis method is the most effective solution, as this rearrangement does not occur under basic conditions.

Q: I used an alcohol as a co-solvent in my base-catalyzed hydrolysis and now have a new ester byproduct. What happened?

A: You have likely encountered transesterification .[9] The alkoxide of your solvent (e.g., ethoxide from ethanol) can act as a nucleophile, attacking the phenyl m-tolyl ester to form a new ester (e.g., ethyl m-toluate) and releasing phenoxide. To avoid this, use a non-nucleophilic, aprotic co-solvent like THF or dioxane for base-catalyzed hydrolysis.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed (Saponification)
Stoichiometry Catalytic amount of acidStoichiometric amount of base
Reversibility ReversibleIrreversible[1][7]
Key Condition Use large excess of H₂O[2][6]Ensure complete solubility
Common Side Reaction Fries Rearrangement[10][12]Transesterification (with alcohol solvents)
Workup Neutralization of acidAcidification to protonate carboxylate[7]
Problem 3: I'm having difficulty monitoring the reaction's progress.

Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of degradation products from prolonged exposure to harsh conditions.

Q: What are the best analytical techniques for monitoring the hydrolysis of phenyl m-tolyl ester?

A: Several techniques can be used, depending on the equipment available.

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture alongside standards of your starting material (phenyl m-tolyl ester) and one of the expected products (phenol or m-toluic acid). The disappearance of the starting material spot and the appearance of the product spots indicate reaction progress. The ester will be significantly less polar than the carboxylic acid product.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative way to monitor the reaction. Develop a method that separates the starting ester from the m-toluic acid and phenol products. By integrating the peak areas, you can accurately determine the percentage conversion over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying both expected products and unexpected side products.[13] The components are separated by GC and identified by their mass spectra. Derivatization may be necessary for the non-volatile m-toluic acid.

  • Spectrophotometry (UV-Vis): If the starting material and products have distinct UV-Vis absorbance spectra, you can monitor the reaction by observing the change in absorbance at a specific wavelength.[14][15] For example, the formation of phenol or m-toluic acid might lead to a predictable spectral shift.

Standardized Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol is a robust starting point for complete, irreversible hydrolysis.

  • Dissolution: Dissolve phenyl m-tolyl ester (1.0 eq) in a suitable co-solvent such as THF (e.g., 5-10 mL per gram of ester).

  • Base Addition: In a separate flask, dissolve NaOH (1.5 eq) or LiOH (1.5 eq) in water. Add the aqueous base solution to the ester solution with stirring. The mixture should become homogeneous.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C under reflux. Monitor the reaction progress every hour using your chosen analytical method (e.g., TLC or HPLC).

  • Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully acidify the mixture with cold dilute HCl (e.g., 1M) until the pH is ~2. This will protonate the m-toluate salt to form the free m-toluic acid, which may precipitate.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). The organic layers will contain both phenol and m-toluic acid.

  • Purification: The products can be separated by further extraction (e.g., using a weak base like sodium bicarbonate to selectively extract the more acidic m-toluic acid) or by column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis

This protocol is used when base-sensitive functional groups are present elsewhere in the molecule.

  • Reaction Setup: Combine phenyl m-tolyl ester (1.0 eq) with an excess of dilute aqueous acid (e.g., 10% v/v H₂SO₄). The acid serves as both the catalyst and the water source to drive the equilibrium.

  • Heating and Monitoring: Heat the mixture to reflux (approx. 100 °C). The reaction may be biphasic initially. Vigorous stirring is essential. Monitor the reaction until equilibrium is reached (i.e., the ratio of starting material to products remains constant).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the products with an organic solvent and purify as described in the saponification protocol.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Pages. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia. [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]

  • Bunton, C. A., & Fendler, J. H. (1966). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 627-631. [Link]

  • Liu, L., & Liu, J. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(15), 9431–9437. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Brainly.in. (2019, February 3). Why is ester hydrolysis slow in the beginning but becomes faster after sometimes?. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Douglas, K. T., & Williams, A. (1976). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-520. [Link]

  • Lari, A., et al. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 11(1), 209-220. [Link]

  • Quora. (2016, August 30). Why noncatalyzed hydrolysis of esters is a very slow reaction?. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • ScienceMadness.org. (n.d.). Fries-, Photo-Fries, and Anionic ortho-Fries Rearrangement. Retrieved from ScienceMadness.org. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 112-114. [Link]

  • University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from University of Bath. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Retrieved from Chemguide. [Link]

  • Daun, J. K., & DeClercq, D. R. (1994). An analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Journal of the American Oil Chemists' Society, 71(10), 1069-1072. [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • Bunton, C. A., & Hendy, B. N. (1963). Tracer Studies in Ester Hydrolysis. Part XI. The Hydrolysis of Diphenylmethyl Toluene-p-sulphinate. Journal of the Chemical Society, 627-631. [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from Save My Exams. [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from Pearson+. [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

Sources

Technical Support Center: Enhancing Selectivity for Mixed Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing selectivity for mixed esters over symmetric byproducts. This resource is structured to offer practical, field-proven insights and troubleshooting strategies to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing mixed esters?

A: The primary challenge arises from competitive reactivity. When attempting to synthesize a mixed ester (R¹-COO-R²) from a mixture of precursors (e.g., R¹COOH, R³COOH, and an alcohol; or a diol with two different acids), three products can form: the desired mixed ester and two symmetric byproduct esters (R¹-COO-R¹ and R³-COO-R³). If the reactants have similar reactivity, a statistical distribution of products (approximately 1:2:1 of symmetric A : mixed : symmetric B) is often obtained, leading to low yields of the target molecule and complex purification challenges.

Q2: What is the core principle behind enhancing selectivity for the mixed ester?

A: The core principle is to exploit the differences in the kinetic and thermodynamic properties of the reactants. Selectivity is achieved by creating reaction conditions that favor the formation of the mixed ester at a significantly higher rate than the symmetric byproducts. This can be accomplished by manipulating factors such as steric hindrance, electronic effects, catalyst choice, and the strategic introduction of reactants.[1][2]

Q3: What is the difference between kinetic and thermodynamic control in this context?

A:

  • Kinetic control favors the product that is formed the fastest, meaning it has the lowest activation energy.[3][4][5][6][7] This is typically achieved at lower temperatures and shorter reaction times, where the reactions are essentially irreversible.[3][6]

  • Thermodynamic control favors the most stable product. This requires reversible reaction conditions, usually at higher temperatures and longer reaction times, allowing the product mixture to equilibrate to the lowest energy state.[3][4][5][6][7]

For mixed ester synthesis, kinetic control is almost always the desired strategy, as the relative stability of the mixed versus symmetric esters is often not sufficiently different to exploit for selectivity.

Q4: How do steric and electronic effects influence selectivity?

A:

  • Steric Hindrance: Bulky groups near the reactive center of an alcohol or carboxylic acid can slow down the rate of esterification.[1][2] This effect can be leveraged to create a significant difference in reaction rates between two similar reactants. For instance, a less sterically hindered alcohol will react faster than a more hindered one.[8]

  • Electronic Effects: Electron-donating groups on an alcohol increase its nucleophilicity, potentially increasing its reaction rate. Conversely, electron-withdrawing groups on a carboxylic acid increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9] These electronic differences can be exploited to favor one reaction pathway over another.

Q5: Which analytical techniques are best for quantifying the ratio of mixed to symmetric esters?

A: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques.

  • GC-MS: Provides excellent separation of the different ester products, allowing for accurate quantification based on peak area. The mass spectrometer confirms the identity of each peak.[10][11][12][13][14]

  • ¹H NMR: Can be used to quantify the product ratio by integrating unique proton signals corresponding to each ester species in the mixture. This method is non-destructive and provides a direct measure of the molar ratio.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low yield of the desired mixed ester with a high proportion of symmetric byproducts (approaching a 1:2:1 statistical mixture).
  • Probable Cause A: Similar Reactivity of Substrates

    • Scientific Rationale: If the two different alcohols (or carboxylic acids) have comparable steric and electronic properties, their reaction rates will be nearly identical. Under standard esterification conditions, this leads to a random combination of reactants, resulting in a statistical product distribution.

    • Suggested Solution: Implement a Sequential Addition Strategy.

      • Activate the first carboxylic acid (Acid A): React Acid A with a coupling agent (e.g., DCC/DMAP) or convert it to a more reactive derivative like an acid chloride.

      • React with the first alcohol (Alcohol B): Add Alcohol B to the activated Acid A to form the first half of the ester. Ensure this reaction goes to completion.

      • Introduce the second set of reactants: Once the first reaction is complete, introduce the second alcohol and activated acid.

      • Why it works: This method avoids the simultaneous competition between reactants, allowing for controlled, stepwise formation of the desired mixed ester.

  • Probable Cause B: Reaction Conditions Favoring Equilibrium

    • Scientific Rationale: High temperatures and long reaction times can allow the reaction to reach thermodynamic equilibrium.[3][6] If the mixed and symmetric esters have similar stability, this will result in a statistical mixture, even if there are kinetic differences. Transesterification under these conditions can also scramble the ester products.

    • Suggested Solution: Shift to Kinetically Controlled Conditions.

      • Lower the reaction temperature: This will enhance the selectivity based on differences in activation energy. The reaction with the lower activation energy will be significantly favored.[3]

      • Reduce reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it once the desired mixed ester has formed, before significant byproduct formation or equilibration can occur.

      • Use a milder catalyst: Strong acid catalysts at high temperatures can promote unwanted side reactions and equilibration. Consider using milder coupling agents at lower temperatures.

Problem 2: The reaction is very slow, and still produces a mixture of products.
  • Probable Cause A: High Steric Hindrance in One or Both Reactants

    • Scientific Rationale: If one of your reactants is a sterically bulky secondary or tertiary alcohol, the reaction rate can be extremely slow.[1][8] This low reactivity can make it difficult to achieve selectivity.

    • Suggested Solution: Use a More Reactive Acylating Agent and a Suitable Catalyst.

      • Convert the carboxylic acid to an acid chloride or anhydride: These are much more reactive than the parent carboxylic acid and can overcome the low reactivity of a hindered alcohol.[15]

      • Use a potent acylation catalyst: 4-Dimethylaminopyridine (DMAP) is highly effective for esterifying sterically hindered alcohols.[16]

  • Probable Cause B: Inefficient Catalyst

    • Scientific Rationale: The chosen catalyst may not be active enough under the reaction conditions, leading to a slow reaction where the subtle kinetic differences between reactants are not effectively exploited.

    • Suggested Solution: Catalyst Screening.

      • Refer to the catalyst comparison table below (Table 1) and select a catalyst system known for high activity under mild conditions. For example, carbodiimide-based coupling agents (like DCC or EDCI) with DMAP are often more effective than simple Brønsted acids for complex substrates.[16]

Problem 3: Only one type of symmetric ester is formed, and one set of reactants remains unconsumed.
  • Probable Cause: A Large Disparity in Reactant Reactivity.

    • Scientific Rationale: One of the alcohols or carboxylic acids is significantly more reactive than the other. The more reactive species are consumed quickly to form one of the symmetric esters, while the less reactive species remain largely unreacted.

    • Suggested Solution: Employ an Enzymatic Kinetic Resolution Strategy.

      • Select an appropriate lipase: Lipases are enzymes that can catalyze esterification with high stereoselectivity and substrate specificity.[17][18][19][20][21] They can often distinguish between two very similar substrates.

      • Perform the reaction with the lipase: The lipase will selectively catalyze the esterification of one reactant over the other, leading to a high yield of the desired mixed ester. This is a form of kinetic resolution.[17][18][19][20][21]

Experimental Protocols & Data

Protocol 1: Selective Mixed Ester Synthesis via Sequential Addition

This protocol describes the synthesis of a mixed ester from two different carboxylic acids and a diol.

Objective: To synthesize Mixed Ester (AcidA-Diol-AcidB) with high selectivity.

Materials:

  • Carboxylic Acid A

  • Carboxylic Acid B

  • Diol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Step 1: First Esterification:

    • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Carboxylic Acid A (1.0 eq), the Diol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until Carboxylic Acid A is fully consumed.

  • Step 2: Work-up and Isolation of Mono-ester:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude mono-ester by column chromatography.

  • Step 3: Second Esterification:

    • Dissolve the purified mono-ester (1.0 eq), Carboxylic Acid B (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool to 0 °C and slowly add a solution of DCC (1.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Step 4: Final Work-up and Purification:

    • Filter the reaction mixture to remove DCU.

    • Wash the filtrate as described in Step 2.

    • Dry the organic layer, concentrate, and purify the final mixed ester product by column chromatography.

    • Characterize the product and determine purity by NMR and GC-MS.

Protocol 2: Lipase-Catalyzed Kinetic Resolution for Mixed Ester Synthesis

Objective: To selectively synthesize a mixed ester from a racemic alcohol and an activated carboxylic acid.

Materials:

  • Racemic secondary alcohol (e.g., (±)-1-phenylethanol)

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Anhydrous solvent (e.g., toluene or THF)

  • Molecular sieves (4Å)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask, add the racemic alcohol (1.0 eq), anhydrous toluene, and activated molecular sieves.

    • Add the acyl donor, vinyl acetate (0.6 eq). Using a slight excess of the alcohol ensures the acyl donor is the limiting reagent.

    • Add the immobilized lipase (typically 10-20% by weight of the limiting reactant).

  • Reaction Execution:

    • Stir the mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by chiral HPLC or GC to track the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Quenching and Work-up:

    • When the reaction reaches approximately 50% conversion (which theoretically gives the highest ee for both product and remaining substrate), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Separate the resulting enantioenriched ester from the unreacted enantioenriched alcohol by column chromatography.

Table 1: Comparison of Catalytic Systems for Selective Esterification
Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
Brønsted Acids (H₂SO₄, TsOH)High temp (reflux)Inexpensive, simpleLow selectivity for similar substrates, harsh conditions, side reactionsLow; often leads to statistical mixtures and requires equilibrium shifting.
Carbodiimides (DCC, EDCI) + DMAP0 °C to RTMild conditions, high yieldsStoichiometric byproduct (urea), costModerate to high; selectivity can be achieved by controlling stoichiometry and addition sequence.[16]
Lipases (e.g., Novozym 435)30-60 °C, organic solventHigh chemo-, regio-, and enantioselectivity; mild conditions; reusable catalystSlower reaction times, substrate-specific, higher initial costVery high; excellent for differentiating between sterically or electronically similar substrates via kinetic resolution.[17][18][19]
Lewis Acids (e.g., Zn(II) salts)Moderate to high tempCan be recycled, effective for some systemsCan require high temperatures, may not be universally applicableSubstrate dependent; can offer good selectivity in specific cases like fatty acid esterification.

Visual Guides: Diagrams and Workflows

Reaction Pathway Diagram

The following diagram illustrates the competing reaction pathways in the synthesis of a mixed ester (ME) from two different acids (A¹ and A²) and an alcohol (R-OH). The desired pathway is shown in green, while the formation of symmetric byproducts (SE¹ and SE²) is shown in red.

ReactionPathway cluster_legend Legend reactants Reactants A¹-COOH + A²-COOH + R-OH int1 Activated Intermediate 1 reactants->int1 + R-OH (k₁) int2 Activated Intermediate 2 reactants->int2 + R-OH (k₂) ME Mixed Ester (ME) A¹-COO-R int1->ME Desired Path SE1 Symmetric Ester 1 (SE¹) A¹-COO-A¹ int1->SE1 Side Reaction SE2 Symmetric Ester 2 (SE²) A²-COO-R int2->SE2 Side Reaction k_desired Desired Pathway k_undesired Undesired Pathway

Caption: Competing pathways in mixed ester synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low selectivity in mixed ester synthesis.

TroubleshootingWorkflow start Start: Low Selectivity for Mixed Ester check_ratio Is product ratio near 1:2:1? start->check_ratio cause_reactivity Probable Cause: Similar Reactant Reactivity check_ratio->cause_reactivity Yes check_conditions Are reaction conditions harsh? (High Temp / Long Time) check_ratio->check_conditions No sol_kinetic Solution: Exploit Kinetic Differences cause_reactivity->sol_kinetic sol_kinetic->check_conditions Implement Sequential Addition / Lipase cause_thermo Probable Cause: Thermodynamic Control check_conditions->cause_thermo Yes check_sterics Are reactants sterically hindered? check_conditions->check_sterics No sol_mild Solution: Use Milder Conditions cause_thermo->sol_mild sol_mild->check_sterics Lower Temp, Reduce Time check_sterics->start No, Re-evaluate System cause_sterics Probable Cause: Low Reactivity check_sterics->cause_sterics Yes sol_activate Solution: Use More Reactive Agents (e.g., Acid Chloride + DMAP) cause_sterics->sol_activate

Caption: Logical workflow for troubleshooting low selectivity.

References

  • Give the relationship between the steric hindrance and the rate of esterification? askIITians. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]

  • Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases. ResearchGate. [Link]

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Impact of moisture on the stability of carbonic acid phenyl m-tolyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbonic Acid Phenyl m-Tolyl Ester

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for carbonic acid phenyl m-tolyl ester. This resource is designed to provide in-depth, practical guidance to professionals working with this aryl carbonate. Given the compound's susceptibility to environmental factors, particularly moisture, this guide focuses on ensuring its stability and integrity throughout your experimental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and characteristics of carbonic acid phenyl m-tolyl ester.

Q1: What is carbonic acid phenyl m-tolyl ester and what are its primary applications?

Carbonic acid phenyl m-tolyl ester is an acyclic, unsymmetrical diaryl carbonate ester. Diaryl carbonates, such as the closely related diphenyl carbonate (DPC), are crucial precursors in the synthesis of polymers like polycarbonates through transesterification reactions with bisphenols.[1][2] They also serve as carbonylating agents in various organic syntheses. The specific structure of the phenyl m-tolyl ester, with its distinct aryl groups, makes it a potentially valuable monomer for creating polycarbonates with tailored thermal and mechanical properties.

Q2: How sensitive is carbonic acid phenyl m-tolyl ester to moisture?

Q3: What are the degradation products when it reacts with water?

The hydrolysis of carbonic acid phenyl m-tolyl ester breaks the ester linkages, yielding phenol, m-cresol, and ultimately carbonic acid, which is unstable and decomposes to carbon dioxide.[3]

  • Reaction: (C₆H₅O)(m-CH₃C₆H₄O)CO + 2 H₂O → C₆H₅OH + m-CH₃C₆H₄OH + [H₂CO₃] → H₂O + CO₂

The presence of these phenolic impurities can have significant consequences for subsequent reactions.

Q4: How should I properly store this compound to ensure its long-term stability?

To prevent hydrolysis, carbonic acid phenyl m-tolyl ester must be stored under strictly anhydrous and inert conditions.

  • Primary Storage: The ideal method is within a glovebox with a continuously scrubbed inert atmosphere (<1 ppm H₂O and O₂).[4]

  • Secondary Storage: If a glovebox is unavailable, store the compound in a sealed Schlenk flask or a vial with a Sure/Seal™-type cap under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Desiccation: For added protection, place the primary container inside a larger, sealed secondary container (a desiccator jar) containing a suitable desiccant like Drierite® or activated molecular sieves.[6][7]

  • Temperature: Store in a cool, dark, and dry place. Refrigeration is acceptable, but the container must be allowed to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving carbonic acid phenyl m-tolyl ester.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or slow reaction kinetics in transesterification. Hydrolysis of the Ester: The presence of phenol and m-cresol impurities from moisture exposure can alter reaction stoichiometry and potentially interfere with catalysts.[8]1. Verify Purity: Analyze the starting material using GC or HPLC to quantify phenolic impurities. 2. Use Fresh/Properly Stored Reagent: Switch to a new, unopened bottle or a sample that has been rigorously stored under inert atmosphere. 3. Dry Solvents & Reagents: Ensure all other reaction components and solvents are scrupulously dried before use.
Appearance of unexpected byproducts in reaction mixture. Fries Rearrangement: At elevated temperatures, especially in the presence of Lewis acid catalysts, diaryl carbonates can undergo Fries rearrangement, leading to byproducts like phenyl salicylate derivatives.[9] Hydrolysis Products: Phenol and m-cresol may participate in side reactions.1. Optimize Temperature: Lower the reaction temperature if the desired transformation allows. 2. Screen Catalysts: Evaluate different catalysts. Some may be more prone to inducing side reactions than others.[9] 3. Inert Atmosphere: Rigorously exclude moisture to prevent the formation of reactive phenolic impurities.
Physical changes in the solid compound (e.g., clumping, oily appearance). Hygroscopy and Hydrolysis: The solid is absorbing atmospheric moisture, leading to surface-level degradation and changes in physical appearance. The melting points of the resulting phenol (40.5°C) and m-cresol (12°C) are much lower than the parent ester, which can create a wet or oily appearance.1. Discard and Replace: The material is likely compromised. It is best to use a fresh, pure sample. 2. Review Handling Procedures: Re-evaluate your workflow for weighing and dispensing the compound to minimize exposure to air. Use a glovebox or glove bag for all manipulations.[4]
Poor solubility or phase separation in non-polar solvents. Degradation Products: The hydrolysis products (phenol, m-cresol) are more polar than the parent ester, which could affect solubility behavior in certain organic solvents.1. Confirm Purity: Check the purity of your material via spectroscopy or chromatography. 2. Solvent Selection: Ensure you are using an appropriate, anhydrous grade of the solvent. While the parent ester is soluble in solvents like acetone and benzene, the degradation products have different solubility profiles.

Section 3: Experimental Protocols & Methodologies

Protocol 3.1: Quality Control - Assessing the Purity of Carbonic Acid Phenyl m-Tolyl Ester

Objective: To quantify the parent ester and its primary hydrolysis products (phenol, m-cresol) using Gas Chromatography with a Flame Ionization Detector (GC-FID). GC is a robust method for analyzing volatile and semi-volatile organic compounds like carbonate esters.[10][11][12]

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of carbonic acid phenyl m-tolyl ester, phenol, and m-cresol in a high-purity, anhydrous solvent (e.g., dichloromethane or acetone) at a concentration of 1000 mg/L.

    • Create a series of mixed calibration standards by diluting the stock solutions to cover a range of concentrations (e.g., 10, 50, 100, 250, 500 mg/L).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the carbonic acid phenyl m-tolyl ester sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the same anhydrous solvent used for the standards.

  • GC-FID Instrumentation and Conditions:

    • Instrument: Agilent 8860 GC system or equivalent.[10]

    • Column: Agilent J&W HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[10]

    • Carrier Gas: Helium or Nitrogen.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: FID, 300°C.

  • Analysis and Data Interpretation:

    • Inject the calibration standards to generate a calibration curve for each compound (phenol, m-cresol, and the parent ester).

    • Inject the prepared sample.

    • Quantify the amount of phenol and m-cresol in the sample by comparing their peak areas to the respective calibration curves. The purity of the ester can be calculated as a percentage.

Protocol 3.2: Best Practices for Handling and Dispensing

Objective: To provide a step-by-step workflow for handling the moisture-sensitive solid to prevent its degradation.

Workflow:

  • Preparation:

    • Ensure all glassware is oven-dried (≥120°C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator.

    • If not using a glovebox, set up a Schlenk line with a supply of dry, inert gas (argon or nitrogen).[5]

  • Equilibration:

    • Remove the sealed container of carbonic acid phenyl m-tolyl ester from its storage location (e.g., refrigerator).

    • Allow the container to sit unopened on the benchtop for at least 30-60 minutes to reach thermal equilibrium with the room. This step is critical to prevent moisture condensation. [6]

  • Dispensing (In a Glovebox):

    • Introduce the sealed container, a clean spatula, and a tared weighing vessel into the glovebox antechamber.

    • Cycle the antechamber as per the glovebox protocol.

    • Inside the main chamber, open the container and dispense the required amount of solid.

    • Securely reseal the primary container immediately after dispensing.

  • Dispensing (Using a Schlenk Line):

    • Place the solid in a Schlenk flask sealed with a septum.

    • Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to purge any air and moisture.

    • Maintain a slight positive pressure of inert gas (indicated by an oil bubbler) throughout the process.[5]

    • Briefly remove the septum to add the reagent to your reaction vessel against a counter-flow of inert gas.

Section 4: Visualizing Degradation and Workflows

Diagram 4.1: Hydrolysis Degradation Pathway

This diagram illustrates the chemical transformation that occurs when carbonic acid phenyl m-tolyl ester is exposed to water.

Hydrolysis Parent Carbonic Acid Phenyl m-Tolyl Ester H2O + 2 H₂O (Moisture) Parent->H2O Products Hydrolysis Products H2O->Products Hydrolysis Phenol Phenol Products->Phenol Cresol m-Cresol Products->Cresol CarbonicAcid Carbonic Acid (Unstable) Products->CarbonicAcid CO2 Carbon Dioxide + H₂O CarbonicAcid->CO2 Decomposition

Caption: Moisture-induced hydrolysis pathway of the diaryl carbonate.

Diagram 4.2: Recommended Storage Workflow

This diagram outlines the logical flow for ensuring the stable storage of the compound.

StorageWorkflow start Receive Compound check_seal Inspect Container Seal Is it intact? start->check_seal store_inert Place in Primary Container (e.g., Schlenk Flask) under Inert Gas check_seal->store_inert Yes contact_supplier Contact Supplier for Replacement check_seal->contact_supplier No store_desiccator Place Primary Container in Secondary Desiccator store_inert->store_desiccator store_cool Store in Cool, Dry Location store_desiccator->store_cool end_storage Ready for Use store_cool->end_storage

Caption: Decision workflow for the proper storage of moisture-sensitive esters.

References

  • Title: DIPHENYL CARBONATE CAS N°: 102-09-0 - OECD Existing Chemicals Database Source: oecd.org URL: [Link]

  • Title: Diphenyl carbonate - Wikipedia Source: en.wikipedia.org URL: [Link]

  • Title: Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification Source: mdpi.com URL: [Link]

  • Title: DIPHENYL CARBONATE - Ataman Kimya Source: atamankimya.com URL: [Link]

  • Title: Production of Diphenyl Carbonate: Technology Review and Process Selection Source: researchgate.net URL: [Link]

  • Title: How to store temperature and moisture-sensitive compounds? Source: reddit.com URL: [Link]

  • Title: Water Sensitive Chemicals Source: ehs.pitt.edu URL: [Link]

  • Title: Influence of polyol impurities on the transesterification kinetics, molecular structures and properties of isosorbide polycarbonate Source: pubs.rsc.org URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: wipf.pitt.edu URL: [Link]

  • Title: Working with air and moisture sensitive compounds Source: mic.ethz.ch URL: [Link]

  • Title: The mechanism of by-products generation from the transesterification between phenol and DMC Source: researchgate.net URL: [Link]

  • Title: Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC Source: agilent.com URL: [Link]

  • Title: Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal Source: mdpi.com URL: [Link]

  • Title: Sampling and Analytical Method for Linear Carbonates using GC/FID Source: koreascience.or.kr URL: [Link]

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Validation & Comparative

A Comparative Guide to the FTIR Analysis of Phenyl m-Tolyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Language of Aromatic Carbonates

FTIR spectroscopy is an indispensable tool in chemical analysis, providing a molecular "fingerprint" based on the vibrational frequencies of chemical bonds. For organic carbonates, the carbonyl (C=O) stretch is a particularly strong and informative absorption, its position sensitive to the electronic environment. In aromatic carbonates, the carbonyl group is flanked by oxygen atoms bonded to aryl groups. This configuration influences the C=O bond order and, consequently, its stretching frequency, typically observed at higher wavenumbers compared to their aliphatic counterparts.[1]

This guide focuses on phenyl m-tolyl carbonate, an asymmetrical aromatic carbonate. Understanding its characteristic FTIR peaks is crucial for confirming its identity, assessing its purity, and monitoring its role in chemical reactions. We will deduce its spectral characteristics by comparing it with the symmetrical aromatic carbonates, diphenyl carbonate (DPC) and di-m-tolyl carbonate.

Molecular Structure and Predicted FTIR Spectrum

The structure of phenyl m-tolyl carbonate incorporates both a phenyl and a m-tolyl group attached to the carbonate functionality. This asymmetry is expected to introduce subtle but discernible differences in its FTIR spectrum compared to its symmetrical relatives.

Caption: Molecular structure of phenyl m-tolyl carbonate.

Comparative Spectral Analysis

The key to predicting the FTIR spectrum of phenyl m-tolyl carbonate lies in understanding the electronic effects of the phenyl and m-tolyl substituents. The electron-donating nature of the methyl group in the m-tolyl substituent is expected to slightly alter the bond characters within the carbonate group compared to the unsubstituted phenyl group.

Vibrational Mode Diphenyl Carbonate (DPC) Di-m-tolyl Carbonate Phenyl m-tolyl Carbonate (Predicted) Comments
C=O Stretch ~1753-1780 cm⁻¹[2][3]~1750-1775 cm⁻¹~1750-1778 cm⁻¹A very strong, sharp absorption. The asymmetry may lead to a slight broadening or splitting of this peak.
Aromatic C=C Stretch ~1590, 1490 cm⁻¹~1600, 1495 cm⁻¹~1595, 1492 cm⁻¹Strong to medium intensity peaks characteristic of the benzene rings.
C-O-C Asymmetric Stretch ~1200-1250 cm⁻¹~1190-1240 cm⁻¹~1195-1245 cm⁻¹A strong, broad absorption.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹Medium to weak absorptions.
Aliphatic C-H Stretch N/A~2920, 2860 cm⁻¹~2920, 2860 cm⁻¹Medium to weak absorptions from the methyl group on the tolyl ring.
Aromatic C-H Bending (Out-of-Plane) ~750, 690 cm⁻¹~770, 680 cm⁻¹~760, 685 cm⁻¹Strong absorptions indicative of mono- and meta-disubstitution patterns.

Analysis of Key Regions:

  • Carbonyl (C=O) Stretching Region (1750-1780 cm⁻¹): This is the most diagnostic peak for carbonates. For diphenyl carbonate, a strong absorption is reported around 1753 cm⁻¹, with some sources indicating a band as high as 1780 cm⁻¹.[2][3] The presence of two aryl groups withdraws electron density from the oxygen atoms, strengthening the C=O bond and shifting its absorption to a higher frequency than in aliphatic carbonates. In phenyl m-tolyl carbonate, the electron-donating methyl group on one of the rings might slightly oppose this effect, but the overall position is expected to remain in the high-frequency aromatic carbonate range.

  • Aromatic and C-O Stretching Region (1000-1600 cm⁻¹): This "fingerprint" region will contain a wealth of information. We anticipate strong C=C stretching bands from the aromatic rings around 1600 cm⁻¹ and 1500 cm⁻¹. A prominent, broad C-O-C asymmetric stretching band is expected between 1200 cm⁻¹ and 1250 cm⁻¹.

  • C-H Stretching Region (2800-3100 cm⁻¹): The spectrum will clearly distinguish between aromatic C-H stretches, appearing as weaker bands above 3000 cm⁻¹, and the aliphatic C-H stretches of the methyl group on the tolyl ring, which will appear as medium to weak bands just below 3000 cm⁻¹.

  • Out-of-Plane Bending Region (650-900 cm⁻¹): The substitution patterns on the aromatic rings give rise to strong absorptions in this region. Phenyl m-tolyl carbonate will exhibit a combination of bands characteristic of monosubstituted (from the phenyl group) and meta-disubstituted (from the m-tolyl group) benzene rings.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions, a high-quality FTIR spectrum must be acquired. The following protocol outlines the steps for analyzing a solid sample like phenyl m-tolyl carbonate using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity and minimal sample preparation.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Obtain Phenyl m-Tolyl Carbonate Sample clean_atr Clean ATR Crystal with Isopropanol start->clean_atr background Acquire Background Spectrum (Clean Crystal) clean_atr->background place_sample Place a Small Amount of Sample on the Crystal background->place_sample apply_pressure Apply Consistent Pressure to Ensure Good Contact place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum process_spectrum Perform ATR Correction and Baseline Correction acquire_spectrum->process_spectrum peak_pick Identify and Label Characteristic Peaks process_spectrum->peak_pick compare Compare with Reference Spectra (DPC, Di-m-tolyl Carbonate) peak_pick->compare end_node End: Final Spectrum and Peak Table compare->end_node

Caption: Workflow for FTIR analysis using the ATR method.

Detailed Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal (commonly diamond or germanium) must be meticulously cleaned.[4] Moisten a lint-free wipe with a volatile solvent like isopropanol and wipe the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum to ensure that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount of the solid phenyl m-tolyl carbonate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is critical to ensure good, uniform contact between the solid sample and the crystal surface, which is necessary for a strong, high-quality signal.[4]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should undergo an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to level the spectrum.

  • Analysis: Identify the key absorption bands and compare their positions and relative intensities to the predicted values and the spectra of the reference compounds.

Conclusion

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • ResearchGate. (n.d.). FTIR spectra of diphenylcarbonate. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl carbonate. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

  • Mettler Toledo. (2020, January 24). What is ATR? (Attenuated Total Reflectance). [Video]. YouTube. [Link]

  • Almeida, C. A., et al. (2019). Spectroscopic Investigation of the Electrosynthesis of Diphenyl Carbonate from CO and Phenol on Gold Electrodes. ACS Catalysis, 9(11), 10466-10474. [Link]

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A Comparative Guide to the GC-MS Validation for Purity Assessment of Carbonic Acid Phenyl m-Tolyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically grounded framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of Carbonic Acid Phenyl m-Tolyl Ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible analytical method.

Introduction: The Analytical Imperative for Carbonic Acid Phenyl m-Tolyl Ester

Carbonic acid phenyl m-tolyl ester is an asymmetric aromatic carbonate ester with potential applications as a monomer in polycarbonate synthesis, a synthetic intermediate in fine chemical manufacturing, and in the development of novel materials. In these fields, particularly within pharmaceutical development where it might act as a raw material or intermediate, purity is not merely a quality metric; it is a critical determinant of final product safety, efficacy, and stability.

The objective of this guide is to present a comprehensive strategy for validating a GC-MS method for the purity assessment of this specific ester. We will explore the rationale for selecting GC-MS over other techniques and provide a detailed, step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Analytical Challenge & Strategic Method Selection

Physicochemical Profile: Carbonic acid phenyl m-tolyl ester is a semi-volatile organic compound with good thermal stability, making it an ideal candidate for Gas Chromatography.

Potential Impurity Profile: A critical aspect of method development is anticipating potential impurities. Based on a likely synthesis route (e.g., reaction of phenyl chloroformate with m-cresol), the impurity profile could include:

  • Starting Materials: Phenol, m-cresol, phenyl chloroformate.

  • Symmetric Byproducts: Diphenyl carbonate, di-m-tolyl carbonate.

  • Degradants: Potential hydrolysis or thermal degradation products.

Comparison of Analytical Technologies

While several techniques can analyze organic molecules, GC-MS offers a unique combination of separation and identification power that is particularly advantageous for this application.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Titration Methods
Principle Separates volatile/semi-volatile compounds in the gas phase followed by mass-based detection.Separates compounds in the liquid phase based on polarity, followed by UV absorbance detection.Measures the concentration of a substance by reacting it with a solution of known concentration.
Specificity Very High. Mass spectra provide structural information, allowing for positive identification of the main component and unknown impurities.Moderate to High. Relies on retention time. Co-elution of impurities with similar polarity can be a challenge.Low. Not specific for the target ester; will react with any acidic or basic impurities.[5]
Sensitivity Very High. Capable of detecting impurities at trace levels (ppm or ppb).High. Good sensitivity, but generally less than modern GC-MS systems for this compound class.Low. Only suitable for assay of the main component, not for trace impurity analysis.
Sample Prep Simple dilution in a suitable organic solvent.Dilution in a mobile-phase compatible solvent.Dissolution in a suitable solvent for titration.
Justification The ability to separate structurally similar isomers and byproducts, combined with the definitive identification provided by MS, makes it the superior choice for a comprehensive purity and impurity profile analysis.[6][7]A viable alternative for quantifying the main component, but less powerful for identifying unknown impurities without a mass detector.[8]Inadequate for a detailed purity assessment due to its lack of specificity.

The GC-MS Validation Workflow: A Lifecycle Approach

Method validation is not a single event but a continuous process that ensures an analytical procedure remains fit for its intended purpose.[3][9] The validation workflow is designed to rigorously test the method's performance characteristics as defined by regulatory bodies like the FDA and through ICH guidelines.[10][11][12][13]

GC-MS Validation Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Execution cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev informs Protocol Develop Validation Protocol MethodDev->Protocol defines parameters for Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Protocol->Report generates data for Implementation Method Implementation & Routine Use Report->Implementation Lifecycle Continuous Monitoring & Lifecycle Management Implementation->Lifecycle

Caption: A workflow for GC-MS method validation, from initial planning to lifecycle management.

Experimental Protocol: GC-MS Purity of Carbonic Acid Phenyl m-Tolyl Ester

This section details a self-validating protocol. Each step is designed to generate the data necessary to meet the acceptance criteria outlined in the subsequent section.

Instrumentation and Chromatographic Conditions

The choice of column and parameters is critical for achieving separation of the main analyte from its potential impurities. A mid-polarity column is selected to effectively resolve the aromatic compounds of interest.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral library matching capabilities.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed, mid-polarity column ideal for resolving a wide range of semi-volatile organic compounds, including aromatic esters.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading when analyzing high-concentration (purity) samples. A lower split ratio or splitless injection can be used for trace impurity analysis.
Injection Vol. 1 µLStandard volume for reproducible injections.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minAn initial hold separates volatile starting materials. The ramp rate provides a good balance between resolution and analysis time. The final hold ensures all components elute.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14]
Acquisition Mode Full Scan (m/z 40-500)Allows for the identification of unknown impurities and provides a comprehensive data set. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are being quantified.[15]
Preparation of Standards and Solutions
  • Solvent: Dichloromethane or Ethyl Acetate (High Purity, HPLC grade).

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Carbonic Acid Phenyl m-Tolyl Ester reference standard and dissolve in a 25 mL volumetric flask with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution to cover the expected range, for instance: 1, 5, 10, 50, 100, and 200 µg/mL. This range is suitable for quantifying impurities. For the assay of the main peak, a single-point standard at a higher concentration (e.g., 500 µg/mL) is often sufficient.

  • Sample Solution (500 µg/mL): Accurately weigh 12.5 mg of the test sample and dissolve in a 25 mL volumetric flask.

Validation Experiments: Step-by-Step
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants.[2]

  • Procedure:

    • Inject the solvent blank to ensure no interfering peaks.

    • Inject a solution containing known potential impurities (phenol, m-cresol, diphenyl carbonate) to determine their retention times.

    • Inject the Sample Solution and confirm that the principal peak's retention time matches the reference standard and is well-resolved from any impurity peaks.

    • Perform forced degradation studies (e.g., expose the sample to acid, base, oxidative, and thermal stress) and analyze the resulting solutions to ensure separation of degradant peaks from the main analyte peak. Peak purity analysis using the mass spectral data should be performed.[13]

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[1][2]

  • Procedure:

    • Inject each of the calibration standards (e.g., 1-200 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Objective: To determine the closeness of the test results to the true value.[3]

  • Procedure:

    • Prepare a sample matrix (placebo, if applicable, or a well-characterized batch).

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

    • Prepare three replicates at each level and analyze them.

    • Calculate the percent recovery for each sample.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the Sample Solution (at 100% of the target concentration) on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies to assess inter-assay variability.[16]

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze the Sample Solution while making small changes to key parameters, one at a time.

    • Examples of variations:

      • GC oven temperature ramp rate (± 2 °C/min)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Inlet temperature (± 5 °C)

    • Evaluate the effect on retention time, peak area, and resolution. The results should not be significantly impacted.

Data Interpretation & Acceptance Criteria

The data generated from the validation experiments must be compared against pre-defined acceptance criteria to declare the method as validated.

Validation ParameterAcceptance Criterion
Specificity Analyte peak is free from interference from blanks, impurities, and degradants. Peak purity index (from MS data) should be > 99.5%.
Linearity Correlation Coefficient (R²) ≥ 0.999[16]
Range The range for which acceptable accuracy, precision, and linearity have been demonstrated.[9]
Accuracy Percent Recovery between 98.0% and 102.0% for assay; 90.0% to 110.0% for impurity quantification.
Precision (Repeatability) %RSD ≤ 2.0% for the assay of the main component.
Precision (Intermediate) %RSD between the two sets of data should meet pre-defined criteria, typically not exceeding 3.0%.
LOQ The determined LOQ must be below the reporting threshold for impurities. Precision at the LOQ should have an RSD ≤ 10%.
Robustness System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits after minor parameter changes.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this guide provides a highly specific, sensitive, and reliable approach for the purity assessment of Carbonic Acid Phenyl m-Tolyl Ester. Its primary advantage over alternative methods like HPLC lies in the definitive structural confirmation provided by the mass spectrometer, which is invaluable for identifying and controlling unknown impurities. By adhering to the validation principles of the ICH and FDA, laboratories can ensure that their analytical data is robust, defensible, and suitable for regulatory submission, ultimately guaranteeing the quality and safety of the final product.[1][3][11] The continuous lifecycle management of this method will ensure its sustained suitability for its intended purpose.[3]

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Q2(R2)
  • A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of F
  • Fatty Acid Methyl Ester analysis by Gas Chrom
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). PMC.
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023).
  • Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry.
  • Analytical Methods. RSC Publishing.
  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). PubMed.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • Revised Analytical Methods for the Determination of Carbonic Species in Rain, Ground and Geothermal Waters. (2016).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Carbonic Acid, Phenyl m-Tolyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on data from related compounds such as methyl phenyl carbonate, carbonic acid, phenyl m-tolyl ester is anticipated to exhibit the following hazard profile.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3]

Chemical and Physical Properties (Predicted): While specific data for this compound is limited, we can infer properties from similar aromatic esters. These compounds are generally liquids or low-melting solids with limited water solubility.[4][5][6]

PropertyPredicted Value/CharacteristicRationale
Physical State Liquid or low-melting solidBased on similar aromatic esters.[6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol)Typical for aromatic esters.[5]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8]Common reactivity profile for esters.
Decomposition Hazardous decomposition products may include carbon oxides upon combustion.[8]Typical for organic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable for ensuring personal safety. The following PPE is mandatory when handling this compound.[1][2][9][10][11]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation before use.[11][12]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.[12]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or aerosols.[1][2][10]

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prepared and systematic response is key to preventing exposure and environmental contamination.

For Small Spills (<50 mL):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Ensure Ventilation: Work within a fume hood if possible.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, cat litter, or commercial sorbent pads.[8][12]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.[13]

For Large Spills (>50 mL):

  • Evacuate: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access: Prevent entry to the affected area.

  • Follow Institutional Protocols: Await the arrival of trained emergency response personnel.

Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14][15][16]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[15] The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound."[15]

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[15]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[15]

    • Store the waste container in a designated, well-ventilated secondary containment area away from ignition sources.[8][9]

  • Disposal of Empty Containers:

    • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16][17]

    • The first rinseate must be collected and disposed of as hazardous waste.[15] Subsequent rinses may also need to be collected depending on local regulations.

    • After proper rinsing, the container can be managed as non-hazardous waste, or as directed by your institution's EHS department.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.[12]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Generation & Collection cluster_spill Spill Scenario cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_gen Generate Waste (e.g., unused chemical, reaction residue) ppe->waste_gen spill Accidental Spill ppe->spill If spill occurs collect_waste Collect in Labeled, Compatible Hazardous Waste Container waste_gen->collect_waste store Store Waste Container Securely in Secondary Containment collect_waste->store absorb Absorb with Inert Material spill->absorb collect_spill Collect Absorbed Material into Hazardous Waste Container absorb->collect_spill collect_spill->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

  • Experiment_731_Esters _1_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

  • Ester Disposal - Chemtalk. Retrieved from [Link]

  • Carbonic acid phenyl p-tolyl ester - LookChem. Retrieved from [Link]

  • Safety Data Sheet - Phenol (Crystals). (2018, August 29). Retrieved from [Link]

  • CID 101152572 | C8H7O3 - PubChem. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. Retrieved from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Chemical Properties of Carbonic acid, methyl phenyl ester (CAS 13509-27-8) - Cheméo. Retrieved from [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials - Princeton University. Retrieved from [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.